Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol
Executive Summary In modern drug discovery, pyrazole derivatives are privileged scaffolds, frequently deployed as critical hinge-binding motifs in the development of kinase inhibitors for oncology and inflammatory diseas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, pyrazole derivatives are privileged scaffolds, frequently deployed as critical hinge-binding motifs in the development of kinase inhibitors for oncology and inflammatory diseases[1]. 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol serves as a highly versatile, N-protected heterocyclic building block designed specifically for advanced Structure-Activity Relationship (SAR) campaigns. By masking the reactive pyrazole nitrogen, this intermediate allows medicinal chemists to perform aggressive, divergent functionalization at the C4-oxygen position before revealing the active pharmacophore.
This whitepaper provides an in-depth technical analysis of its structural logic, self-validating synthetic protocols, and strategic applications in pharmaceutical development.
Physicochemical Properties & Structural Logic
Understanding the foundational properties of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol is critical for predicting its behavior in complex synthetic workflows. The quantitative data below establishes the baseline parameters for this compound[2],.
Quantitative Data Summary
Property
Value
IUPAC Name
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol
CAS Number
1894535-73-9
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
SMILES String
COc1ccc(Cn2cc(O)cn2)cc1
Typical Physical Form
Solid
Core Motif
N-Protected 4-Hydroxypyrazole
The Logic of PMB Protection (Causality & Expertise)
The 4-hydroxypyrazole core presents a classic ambident nucleophile challenge. The N-H proton of an unprotected pyrazole has a pKa of ~14.4, while the C4-hydroxyl group has a pKa of ~9–10. Under basic conditions, both heteroatoms can become nucleophilic, leading to intractable mixtures of N-alkylated and O-alkylated products.
To circumvent this, the p-methoxybenzyl (PMB) group is installed at the N1 position. The strategic choice of PMB is driven by two factors:
Regiocontrol: It strictly directs all subsequent electrophilic substitutions to the C4-hydroxyl oxygen.
Orthogonal Cleavability: The electron-donating methoxy group stabilizes the formation of a benzylic cation, allowing the PMB group to be cleaved under acidic (e.g., TFA) or oxidative conditions without disrupting the newly formed O-alkyl linkages[3].
The following protocols detail the downstream utilization of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol. These workflows are designed as self-validating systems, ensuring that intermediate purity and reaction completion can be confidently tracked.
Protocol A: Selective O-Alkylation of the Pyrazole Core
This protocol utilizes mild basic conditions to selectively functionalize the C4-oxygen, creating a vector for SAR exploration.
Preparation: Charge a flame-dried round-bottom flask with 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at ambient temperature for 15 minutes.
Causality: K₂CO₃ is a mild base sufficient to deprotonate the 4-hydroxyl group without triggering unwanted ring-opening or degradation pathways.
Alkylation: Introduce the desired alkyl halide (R-X, 1.2 equiv) dropwise. Heat the mixture to 60 °C if utilizing unactivated alkyl chlorides.
Validation & Workup: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The disappearance of the highly polar starting material validates reaction completion. Quench with H₂O and extract with EtOAc (3x).
Trustworthiness Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). This self-validating step ensures the complete removal of residual DMF, which would otherwise co-elute and disrupt subsequent purification.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and isolate the product via silica gel flash chromatography.
Protocol B: Orthogonal PMB Cleavage via Acidic Solvolysis
Once the C4-oxygen is functionalized, the PMB group must be removed to unmask the pyrazole N-H, which acts as a critical hydrogen bond donor in biological targets.
Preparation: Dissolve the O-alkylated intermediate in neat Trifluoroacetic acid (TFA) (0.1 M).
Scavenging: Add anisole (2.0 equiv) to the mixture.
Causality: Anisole acts as a highly nucleophilic cation scavenger. It intercepts the highly reactive p-methoxybenzyl cation generated during cleavage, preventing it from re-alkylating the pyrazole core or the newly installed O-alkyl chain.
Reaction: Heat the mixture to 70 °C for 2–4 hours, monitoring via LC-MS until the PMB-adduct mass disappears.
Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove volatile TFA. Neutralize the crude residue with saturated aqueous NaHCO₃, extract with dichloromethane, and purify the free N-H pyrazole via recrystallization.
Applications in Drug Development: Kinase Inhibitor SAR
In the development of targeted cancer therapies, pyrazoles are frequently utilized to anchor small molecules to the ATP-binding pocket of kinases[1]. The N-H and adjacent nitrogen of the pyrazole ring form critical bidentate hydrogen bonds with the kinase hinge region.
By utilizing 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol, researchers can systematically build out from the C4-position into the solvent-exposed region or adjacent selectivity pockets. The PMB protection allows chemists to synthesize libraries of hundreds of O-alkylated variants. Only after the library is constructed is the PMB group globally cleaved, activating the pharmacophore for in vitro biochemical screening.
Visualizations
The following diagrams map the logical flow of the synthetic and drug development workflows utilizing this chemical building block.
Fig 1: Synthetic workflow for N-protection, selective O-alkylation, and PMB deprotection.
Fig 2: Iterative SAR workflow utilizing the pyrazole core for kinase inhibitor development.
References
ChemBuyersGuide / Synthonix, Inc. "Product Catalog: 1894535-73-9". Retrieved from:[Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol
Executive Summary In modern drug discovery, the pyrazole core is recognized as a privileged scaffold due to its favorable physicochemical properties and ability to participate in diverse hydrogen-bonding networks. Specif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the pyrazole core is recognized as a privileged scaffold due to its favorable physicochemical properties and ability to participate in diverse hydrogen-bonding networks. Specifically, 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol serves as a highly versatile, orthogonally protected building block. The presence of the C4-hydroxyl group provides a critical vector for late-stage functionalization (e.g., etherification, cross-coupling), while the p-methoxybenzyl (PMB) group ensures robust protection of the pyrazole nitrogen during harsh upstream synthetic sequences. This guide provides an in-depth analysis of its structural rationale, quantitative properties, and field-proven synthetic methodologies.
Physicochemical & Structural Profiling
To facilitate integration into computational chemistry workflows and inventory management, the core quantitative data for 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol is summarized below.
Strategic Rationale: The PMB-Protected Pyrazole Handle
Why PMB? The p-methoxybenzyl group is strategically selected for pyrazole N-protection because it is highly stable against strongly basic conditions and nucleophiles. However, due to the electron-donating nature of the methoxy group, it can be orthogonally cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) or oxidative conditions (e.g., DDQ) without disrupting other functional groups[2].
Why C4-OH? The 4-hydroxypyrazole moiety acts as a bioisostere for phenols. It possesses distinct pKa and hydrogen-bonding profiles that often improve the aqueous solubility and metabolic stability of drug candidates compared to their carbocyclic counterparts.
Synthetic Methodologies: Step-by-Step Protocols
Protocol A: N-Alkylation (PMB Protection)
Initiation: Charge a round-bottom flask with 4-bromo-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M).
Deprotonation: Add K₂CO₃ (2.0 eq).
Causality: K₂CO₃ is a mild base that efficiently deprotonates the pyrazole N-H (pKa ~14) without causing side reactions with the electrophile. DMF provides a polar aprotic medium that accelerates the Sₙ2 displacement.
Alkylation: Dropwise add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq). Stir at 60°C for 4 hours.
Self-Validation (In-Process Control): Monitor by LC-MS. The reaction is complete when the starting material is consumed and the product mass [M+H]⁺ ~267/269 (due to bromine isotopes) is dominant.
Workup: Quench with H₂O, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole.
Protocol B: Miyaura Borylation & Oxidation
Borylation: Dissolve 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole (1.0 eq) in anhydrous 1,4-dioxane. Add bis(pinacolato)diboron (B₂pin₂, 1.5 eq) and KOAc (3.0 eq).
Catalysis: Degas the mixture with N₂ for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 6 hours.
Causality: KOAc is strictly required over stronger bases (like Na₂CO₃) because it facilitates palladium transmetalation without hydrolyzing the newly formed, sensitive boronate ester[3].
Oxidation (Telescoped): Cool the reaction to 0°C. Slowly add 3M NaOH (3.0 eq) followed by 30% H₂O₂ (3.0 eq).
Mechanistic Causality: The hydroperoxide anion coordinates to the empty p-orbital of the boron atom. This triggers a stereoretentive 1,2-migration of the pyrazole ring from boron to oxygen. Subsequent basic hydrolysis yields the target pyrazol-4-ol.
Self-Validation: TLC (Hexanes:EtOAc 1:1) using a KMnO₄ stain will reveal the product as a distinct, highly polar spot. LC-MS must confirm the target molecular weight of 204.23 g/mol .
Purification: Acidify the mixture to pH 6 with 1M HCl, extract with EtOAc, and purify via silica gel chromatography.
Mechanistic Pathway
Synthetic workflow for 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol via borylation-oxidation.
Downstream Functionalization & Deprotection
Once synthesized, the C4-hydroxyl group can be deployed in Mitsunobu reactions or direct O-alkylations to generate diverse ether-linked libraries. Following functionalization, the PMB group is typically removed to expose the free 1H-pyrazole for target binding.
Deprotection Causality: Treatment with neat Trifluoroacetic acid (TFA) at elevated temperatures (e.g., 80°C) protonates the PMB aromatic ring, facilitating the cleavage of the C-N bond. It is highly recommended to add a cation scavenger (such as anisole or triethylsilane) to the TFA mixture to trap the highly reactive 4-methoxybenzyl carbocation, preventing unwanted re-alkylation of the pyrazole core[2].
References
Title: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction
Source: ResearchGate
URL: [Link]
Title: WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors (PMB Deprotection Protocols)
Comprehensive Technical Guide: 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol in Drug Discovery
Executive Summary In modern medicinal chemistry, the 4-hydroxypyrazole core has emerged as a highly valuable bioisostere for phenol. It offers distinct hydrogen-bonding capabilities, altered pKa profiles, and superior me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the 4-hydroxypyrazole core has emerged as a highly valuable bioisostere for phenol. It offers distinct hydrogen-bonding capabilities, altered pKa profiles, and superior metabolic stability against rapid Phase II glucuronidation. However, the electron-rich nature of the unprotected 4-hydroxypyrazole ring makes it highly susceptible to oxidative degradation and side reactions during complex multi-step syntheses.
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) [1] solves this synthetic bottleneck. By masking the pyrazole nitrogen with a 4-methoxybenzyl (PMB) group, chemists can safely execute downstream cross-couplings, alkylations, or amidations. The PMB group is uniquely advantageous because it is orthogonal to many standard protecting groups—it withstands strong bases and transition-metal catalysis but can be cleanly cleaved under specific acidic or oxidative conditions.
This whitepaper details the physicochemical profile, strategic synthesis, and step-by-step laboratory protocols for utilizing 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol, grounded in field-proven methodologies.
Chemical Identity & Physicochemical Profiling
Accurate characterization of building blocks is the foundation of reproducible drug development. Below is the consolidated physicochemical data for 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol[2].
Property
Value / Identifier
Chemical Name
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol
Synonyms
1-[(4-methoxyphenyl)methyl]pyrazol-4-ol
CAS Registry Number
1894535-73-9
Molecular Formula
C₁₁H₁₂N₂O₂
Molecular Weight
204.23 g/mol
SMILES
COc1ccc(Cn2cc(O)cn2)cc1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM, and Methanol
Strategic Synthesis & Mechanistic Pathway
The Causality of the Synthetic Route
Direct electrophilic hydroxylation of the pyrazole core is notoriously inefficient, often resulting in complex mixtures of N-oxides and over-oxidized degradation products. To bypass this, industry-standard protocols utilize a borylation-oxidation sequence [3].
Protection: 4-Bromo-1H-pyrazole is first alkylated with PMB-Cl. The PMB group directs subsequent metalation and protects the acidic N-H proton.
Miyaura Borylation: The aryl bromide undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂). This step is chosen because boronic esters are highly stable intermediates that can be isolated and purified easily.
Oxidative Cleavage: The carbon-boron bond is cleaved using alkaline hydrogen peroxide (H₂O₂/NaOH). Mechanistically, the hydroperoxide anion (HOO⁻) acts as a nucleophile, attacking the electron-deficient boron atom. A subsequent 1,2-aryl migration from boron to oxygen, followed by hydrolysis of the borate ester, yields the desired alcohol[4]. This mild approach preserves the electron-rich pyrazole and PMB rings.
Fig 1: Three-step synthetic workflow for 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol via borylation.
The following protocols are adapted from established patent literature for pyrazole borylation and oxidation[4][5]. Each step includes built-in analytical validation to ensure process trustworthiness.
Protocol A: Synthesis of 1-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 1-(4-Methoxybenzyl)-4-bromo-1H-pyrazole (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in anhydrous 1,4-dioxane (0.2 M).
Catalysis: Add potassium acetate (KOAc, 3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). The KOAc is crucial as it activates the palladium complex by facilitating the transmetalation step.
Reaction: Heat the mixture to 90 °C for 4–6 hours.
Validation (LC-MS): Monitor the reaction. The starting material (m/z [M+H]⁺ ≈ 267/269) should cleanly convert to the boronic ester (m/z[M+H]⁺ = 315).
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.
Protocol B: Oxidative Cleavage to 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol
Setup: Dissolve the boronic ester intermediate from Protocol A (1.0 eq) in THF (0.3 M) and cool the solution to 0 °C in an ice bath.
Oxidation: Slowly add an aqueous solution of NaOH (2.0 M, 1.2 eq), followed dropwise by 30% aqueous H₂O₂ (1.5 eq). Caution: The addition of H₂O₂ is exothermic; maintain the internal temperature below 5 °C during addition.
Reaction: Remove the ice bath and stir at room temperature for 1 hour.
Validation (LC-MS): Confirm the disappearance of the boronic ester (m/z [M+H]⁺ = 315) and the appearance of the product peak (m/z [M+H]⁺ = 205).
Quench & Workup: Cool the mixture back to 0 °C and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual peroxides (test with starch-iodide paper). Extract with Dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford the title compound[3].
Applications in Drug Discovery
Once the 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol scaffold is integrated into a larger molecular framework, the PMB group is typically removed using Trifluoroacetic acid (TFA) at elevated temperatures or via oxidative cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting free 4-hydroxypyrazole core is a critical pharmacophore in several therapeutic areas:
Epigenetic Modulators (KDM Inhibitors): The nitrogen and oxygen atoms of the 4-hydroxypyrazole core act as bidentate ligands, chelating the catalytic iron (Fe²⁺) in the active site of Histone Lysine Demethylases (e.g., KDM4/KDM5)[6].
Cystic Fibrosis (CFTR Modulators): The scaffold serves as a robust hydrogen-bond donor/acceptor network, facilitating the processing and trafficking of the CFTR protein to the cell surface[4].
Fig 2: Pharmacological utility and deprotection pathway of the 4-hydroxypyrazole scaffold.
References
Bavetsias, V., et al. "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives." Journal of Medicinal Chemistry, ACS Publications, 2016. Available at:[Link]
Google Patents. "WO2019161078A1 - Macrocycles as modulators of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions thereof, their use in the treatment of cystic fibrosis, and process for making them." WIPO (PCT), 2019.
Solubility of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol in organic solvents
Comprehensive Solubility Profiling of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol in Organic Solvents: A Technical Guide for Drug Development Executive Summary As a Senior Application Scientist in early-stage drug discovery, I...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Solubility Profiling of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol in Organic Solvents: A Technical Guide for Drug Development
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges related to the physicochemical characterization of specialized building blocks. 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) is a highly functionalized heterocycle utilized in the synthesis of complex pharmaceutical active ingredients. Its unique structure—combining a hydrogen-bonding pyrazole core, a reactive hydroxyl group, and a bulky, hydrophobic p-methoxybenzyl tail—creates a complex solubility profile.
This whitepaper provides an in-depth technical framework for understanding, predicting, and experimentally validating the solubility of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol in various organic solvents. By anchoring our approach in thermodynamic principles and rigorous empirical protocols, we ensure that downstream synthetic and biological assays are built on reliable, reproducible data.
To rationally select solvents for reactions or formulations involving 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol, we must move beyond trial and error and employ predictive thermodynamic models, such as Hansen Solubility Parameters (HSP) [1].
The HSP framework deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces:
Dispersion Forces (
): Driven by the non-polar p-methoxybenzyl group, which increases the molecule's affinity for aromatic and halogenated solvents.
Polarity (
): Dictated by the electron-rich pyrazole ring and the methoxy ether oxygen[2].
Hydrogen Bonding (
): Strongly influenced by the hydroxyl (-OH) group at the 4-position of the pyrazole, which acts as both an H-bond donor and acceptor.
Causality in Solvent Interactions:
General pyrazole derivatives typically exhibit robust solubility in polar organic solvents but limited solubility in aqueous media[2][3]. The addition of the p-methoxybenzyl group significantly increases the steric bulk and lipophilicity of the molecule. Consequently, while the hydroxyl group attempts to coordinate with protic solvents (like methanol or water), the bulky hydrophobic tail disrupts the highly ordered hydrogen-bonded networks of these solvents. This thermodynamic penalty explains why polar aprotic solvents (which stabilize the polar core via dipole-dipole interactions without requiring a structured H-bond network) yield the highest solubility[3].
Figure 1: Solubility prediction workflow based on structural features and Hansen Solubility Parameters.
Empirical Solubility Profile
Based on the structural extrapolation of similar functionalized pyrazoles (such as 5-hydroxy-1-methylpyrazole and 3,4-dinitro-1H-pyrazole)[1][4], the solubility of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol can be categorized across standard solvent classes.
Table 1: Modeled Solubility Profile in Standard Organic Solvents at 298.15 K
Solvent Category
Representative Solvents
Estimated Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, Acetone
Excellent (> 50 mg/mL)
Optimal matching of and . High dipole moment stabilizes the pyrazole core without H-bond network disruption[3].
Polar Protic
Methanol, Ethanol, n-Butanol
Good (10 - 50 mg/mL)
Strong interactions with the -OH group, but solubility is capped by the hydrophobic penalty of the benzyl tail[1][4].
Non-Polar
Toluene, Dichloromethane
Moderate (1 - 10 mg/mL)
Favorable dispersion forces () with the methoxybenzyl group, but poor stabilization of the polar heterocyclic core[3].
Aqueous
Water, pH 7.4 PBS
Poor (< 1 mg/mL)
High thermodynamic cost of cavity formation in water due to the lipophilic tail[2][3].
Experimental Methodology: The Shake-Flask Protocol
To transition from theoretical models to actionable data, empirical validation is mandatory. The Shake-Flask Method remains the gold standard for determining equilibrium solubility due to its reliability and self-validating nature[5][6].
Why is this a self-validating system?
The protocol requires an excess of solid solute to be present throughout the equilibration phase[6]. If the solid completely dissolves, the resulting concentration is merely a lower bound, and the system has not reached thermodynamic equilibrium. The persistent presence of a solid phase physically guarantees that the solvent is fully saturated.
Step-by-Step Protocol for Equilibrium Solubility Determination
Note: This protocol is optimized for organic solvents. Ensure all work with volatile solvents is conducted in a fume hood.
Sample Preparation (Oversaturation):
Weigh approximately 50-100 mg of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol powder into a 2 mL glass HPLC vial.
Add 1.0 mL of the target organic solvent (e.g., Acetone, Methanol, or Toluene).
Critical Check: Visually confirm that a significant amount of undissolved powder remains. If the solution is clear, add more solute in 50 mg increments until a persistent suspension is achieved[3][6].
Equilibration (Thermostated Agitation):
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
Place the vials in an orbital shaker or thermomixer set to 298.15 K (25 °C) and agitate at 500-800 rpm for 24 to 48 hours[6].
Causality: Extended shaking ensures that the kinetic dissolution barrier is overcome and true thermodynamic solid-liquid equilibrium is reached.
Phase Separation:
Remove the vials from the shaker. Allow them to stand for 1 hour at the test temperature to let large particulates settle.
Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes, OR filter the supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents)[5].
Quantification (HPLC-UV):
Carefully extract a precise aliquot of the clear supernatant (e.g., 10 µL) and dilute it with a compatible mobile phase to fall within the linear range of your calibration curve.
Analyze via HPLC-UV (typically monitoring at 254 nm or the specific
of the pyrazole ring).
Calculate the saturation concentration based on the integrated peak area against a pre-established standard curve[5].
Figure 2: Step-by-step workflow of the standard shake-flask method for equilibrium solubility determination.
Troubleshooting & Optimization
When working with complex pyrazole derivatives, researchers frequently encounter anomalies during solubility testing. Here are field-proven troubleshooting strategies:
Phase Separation/Oiling Out: Instead of forming a neat crystalline suspension, the compound may form a secondary liquid phase (coacervate) in certain mixed solvents. If this occurs, the shake-flask method is invalidated. Solution: Shift to a pure solvent system or alter the temperature to force crystallization[3].
Filter Adsorption: Highly lipophilic compounds can adsorb onto filter membranes, artificially lowering the measured solubility[5]. Solution: Always discard the first 100-200 µL of filtrate to saturate the membrane binding sites before collecting the analytical sample.
Solvent Evaporation: Volatile solvents (like dichloromethane or acetone) can evaporate during the 48-hour shaking period, artificially increasing the apparent concentration[6]. Solution: Weigh the vials before and after the equilibration step to confirm mass integrity.
References
BoldChem Tech. "1H-pyrazole | CAS 288-13-1". BoldChem. URL:[Link]
Liu, Y., et al. "Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K". Journal of Chemical & Engineering Data. URL:[Link]
Journal of Chemical & Engineering Data. "Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents". ACS Publications. URL:[Link]
1H-NMR and 13C-NMR Spectral Data for PMB-Protected Pyrazoles: A Technical Guide to Regiochemical Assignment and Structural Elucidation
Executive Summary In modern medicinal chemistry and fragment-based drug discovery, the pyrazole nucleus is a ubiquitous pharmacophore[1]. However, functionalizing the pyrazole ring often requires masking the acidic/nucle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and fragment-based drug discovery, the pyrazole nucleus is a ubiquitous pharmacophore[1]. However, functionalizing the pyrazole ring often requires masking the acidic/nucleophilic N-H proton. The p-methoxybenzyl (PMB) group is a premier choice for this role due to its robust stability under basic cross-coupling conditions and its facile, orthogonal removal via acidic (TFA) or oxidative (DDQ) cleavage[2].
The critical bottleneck in pyrazole protection is regioselectivity . Alkylation of unsymmetrical pyrazoles inherently yields a mixture of N1 and N2 regioisomers (commonly denoted as 1-PMB-3-substituted and 1-PMB-5-substituted pyrazoles). Distinguishing these isomers using 1D NMR alone is fraught with ambiguity. This whitepaper provides a rigorous, self-validating framework for the structural elucidation of PMB-protected pyrazoles using 1H-NMR, 13C-NMR, and advanced 2D NMR techniques.
Core NMR Signatures: The Causality of Chemical Shifts
To accurately assign a PMB-protected pyrazole, one must first understand the electronic environment dictating the chemical shifts. The molecule is divided into two distinct magnetic domains: the electron-rich PMB protecting group and the heteroaromatic pyrazole core.
The Pyrazole Core
The pyrazole ring is a 5-membered heterocycle with adjacent nitrogen atoms (one pyrrole-like, one pyridine-like). This creates a highly polarized
C-4 / H-4 Shielding: The C-4 position is highly shielded (
~105 ppm, ~6.2 ppm) due to strong resonance electron donation from the pyrrole-like nitrogen.
C-3 / C-5 Deshielding: The C-3 and C-5 positions are heavily deshielded (
~130-140 ppm, ~7.3-7.6 ppm) due to their proximity to the electronegative nitrogen atoms. C-3 is typically more deshielded than C-5 because it is adjacent to the imine-like (pyridine-like) nitrogen, which exerts a stronger inductive pull.
The PMB Protecting Group
The PMB group provides a highly diagnostic, self-contained NMR signature:
The Methylene Bridge (-CH
-): Typically appears as a sharp singlet integrating to 2H around 5.20–5.35 ppm. Crucial Caveat: If the pyrazole possesses a bulky chiral substituent, these protons can become diastereotopic and split into an AB quartet due to restricted rotation[2].
The para-Substituted Arene: Exhibits a classic AA'BB' (or pseudo-doublet) pattern. The protons ortho to the electron-donating methoxy group are shielded (~6.85 ppm), while those meta to the methoxy group resonate further downfield (~7.20 ppm).
Quantitative Data Summaries
Table 1: Typical
H-NMR Chemical Shifts (Recorded in CDCl at 298 K)
Moiety
Proton Assignment
Multiplicity
Typical Shift (, ppm)
Coupling Constant (, Hz)
PMB
-OCH
Singlet (s)
3.75 – 3.85
-
PMB
-CH- (Benzylic)
Singlet (s)
5.20 – 5.35
-
PMB
Ar-H (ortho to OMe)
Doublet (d)
6.80 – 6.90
8.5 – 9.0
PMB
Ar-H (meta to OMe)
Doublet (d)
7.15 – 7.25
8.5 – 9.0
Pyrazole
H-4
Triplet/Doublet
6.20 – 6.40
1.5 – 2.5
Pyrazole
H-5
Doublet (d)
7.30 – 7.40
2.0 – 2.5
Pyrazole
H-3
Doublet (d)
7.50 – 7.60
1.5 – 2.0
May appear as an AB quartet if the molecule contains a proximal stereocenter.
Table 2: Typical
C-NMR Chemical Shifts (Recorded in CDCl at 298 K)
Moiety
Carbon Assignment
Type
Typical Shift (, ppm)
PMB
-OCH
Primary (CH)
55.0 – 55.5
PMB
-CH- (Benzylic)
Secondary (CH)
52.0 – 53.5
PMB
Ar-C (meta to OMe)
Tertiary (CH)
114.0 – 114.5
PMB
Ar-C (ortho to OMe)
Tertiary (CH)
129.0 – 130.0
PMB
Ar-C (ipso to CH)
Quaternary (C)
128.5 – 129.5
PMB
Ar-C (ipso to OMe)
Quaternary (C)
159.0 – 160.0
Pyrazole
C-4
Tertiary (CH)
105.0 – 107.0
Pyrazole
C-5
Tertiary (CH)
129.0 – 131.0
Pyrazole
C-3
Tertiary (CH)
139.0 – 141.0
The Regiochemical Assignment Protocol (E-E-A-T Framework)
Because the tautomeric nature of unprotected pyrazoles leads to isomeric mixtures upon alkylation, relying on 1D NMR shifts to distinguish a 3-substituted from a 5-substituted 1-PMB-pyrazole is a high-risk strategy. The scientific standard requires a self-validating 2D NMR approach utilizing NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)[1],[4].
Through-Space Validation (NOESY)
The NOESY experiment relies on dipole-dipole relaxation to identify protons that are spatially close (< 5 Å), regardless of the number of intervening bonds.
Causality: The benzylic -CH
- protons of the PMB group are physically adjacent to the C-5 position of the pyrazole ring.
Observation: In a 1-PMB-3-substituted pyrazole, a strong NOE cross-peak will be observed between the PMB -CH
- (~5.3 ppm) and the pyrazole H-5 proton (~7.4 ppm). Conversely, in a 1-PMB-5-substituted pyrazole, the NOE cross-peak will occur between the PMB -CH- and the protons of the substituent at the C-5 position (e.g., a methyl group), while the pyrazole H-3 proton will show no NOE to the PMB group[1].
Through-Bond Validation (HMBC)
While NOESY is powerful, conformational flexibility can sometimes yield ambiguous results. HMBC provides definitive, through-bond topological proof by correlating protons to carbons separated by 2 or 3 bonds (
or ).
Causality: The benzylic -CH
- protons are separated from the pyrazole C-5 carbon by exactly three bonds (H - C - N - C). They are separated from the C-3 carbon by four bonds, which generally does not produce an HMBC signal[4].
Observation: A strong HMBC cross-peak between the PMB -CH
- protons (~5.3 ppm) and a carbon signal at ~130 ppm definitively identifies that carbon as C-5.
Caption: Regiochemical assignment workflow for PMB-protected pyrazoles using 2D NMR.
Experimental Methodologies
To ensure reproducibility and analytical integrity, the following standardized protocols are recommended for the synthesis, isolation, and spectral acquisition of PMB-pyrazoles.
Step-by-Step Synthesis & Protection
Reaction Setup: Dissolve the unsymmetrical 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N
or Ar).
Base Addition: Add anhydrous K
CO (2.0 equiv). Stir for 15 minutes at ambient temperature to facilitate partial deprotonation.
Alkylation: Dropwise add 4-methoxybenzyl chloride (PMB-Cl, 1.1 equiv). Heat the reaction mixture to 60–80 °C for 4–12 hours.
Workup: Quench with H
O and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over NaSO, and concentrate in vacuo.
Isomer Separation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 1-PMB-3-substituted and 1-PMB-5-substituted isomers typically exhibit distinct retention factors (
), allowing for baseline separation.
NMR Acquisition Protocol
Sample Prep: Dissolve 5–10 mg of the pure, isolated regioisomer in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard).
1D Acquisition: Acquire a standard 1H-NMR (16 scans, relaxation delay
= 2s) and 13C-NMR (proton-decoupled, >512 scans, = 2s).
2D Acquisition: Acquire a 2D NOESY (mixing time ~300-500 ms) and a 2D HMBC (optimized for long-range couplings of
= 8 Hz).
Deprotection Protocol
Once downstream functionalization is complete, the PMB group is removed to unveil the free pyrazole[2].
Acidic Cleavage: Dissolve the PMB-pyrazole in neat Trifluoroacetic Acid (TFA) or a 1:1 mixture of TFA/DCM. Heat at 60 °C for 2–6 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO
.
Oxidative Cleavage (Alternative): If the molecule is acid-sensitive, dissolve in DCM/H
O (18:1). Add DDQ (1.5 equiv) and stir at room temperature for 2 hours. Filter through Celite to remove the precipitated DDQ byproducts.
Caption: Step-by-step synthetic and analytical workflow for PMB-protected pyrazoles.
Conclusion
The PMB group remains an indispensable tool in the synthetic chemist's arsenal for pyrazole manipulation. However, the inherent regiochemical ambiguity of pyrazole alkylation demands rigorous analytical validation. By systematically applying 1D chemical shift analysis alongside 2D NOESY and HMBC correlations, researchers can establish a self-validating proof of structure, ensuring the integrity of downstream drug development pipelines.
References
[2] 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer Group. Available at:
[1] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central (PMC). Available at:
[3] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central (PMC). Available at:
[4] Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. ACS Publications. Available at:
Thermodynamic Stability and Degradation Kinetics of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol: A Comprehensive Technical Guide
Executive Summary 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and pharmaceutical development[1]. Structurally, it compr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and pharmaceutical development[1]. Structurally, it comprises a 4-hydroxypyrazole core protected at the N1 position by a para-methoxybenzyl (PMB) group. For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this molecule is critical. This guide dissects the structural thermodynamics of the pyrazole core, the engineered lability of the PMB protecting group, and the field-proven experimental protocols required to profile its thermodynamic landscape.
The thermodynamic baseline of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol is governed by the interplay between the heteroaromatic ring and its substituents.
Annular vs. Keto-Enol Tautomerism
Unsubstituted pyrazoles typically exhibit rapid annular tautomerism (the migration of the N-H proton between N1 and N2)[2]. However, the covalent attachment of the PMB group at the N1 position structurally locks the ring, completely abolishing annular tautomeric equilibrium[2][3].
Consequently, the primary thermodynamic variable shifts to the C4 position, which can theoretically exist in a keto-enol equilibrium (4-hydroxypyrazole vs. 4-oxo-4,5-dihydro-1H-pyrazole). Thermodynamically, the enol (4-OH) form is overwhelmingly favored. The causality here is driven by aromaticity : the enol form preserves the highly stable 6π-electron heteroaromatic system of the pyrazole ring[4]. The enthalpic gain from this aromatic resonance energy vastly exceeds the standard bond energy preference for a C=O double bond over a C=C double bond, rendering the keto form thermodynamically inaccessible under standard conditions.
Thermodynamic Vulnerability of the PMB Group
While the pyrazole core is highly stable, the PMB group is specifically engineered for thermodynamic lability under oxidative and highly acidic conditions, providing an orthogonal deprotection strategy compared to standard benzyl ethers[5][6].
Oxidative Cleavage via Single Electron Transfer (SET)
The electron-donating para-methoxy substituent significantly lowers the oxidation potential of the benzylic system[7]. When exposed to a mild oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the PMB group undergoes a Single Electron Transfer (SET)[5][8].
Mechanistic Causality: We utilize DDQ rather than hydrogenolysis to probe the oxidative lability of the PMB group because the electron-donating methoxy group selectively stabilizes the intermediary radical cation[5][7]. This resonance stabilization lowers the activation energy (
) required to break the benzylic C-N bond. Following the loss of an electron and a proton, an oxonium ion is formed, which acts as a thermodynamic sink when hydrolyzed by water, irreversibly yielding the deprotected 1H-pyrazol-4-ol and p-anisaldehyde[5][9].
Quantitative Thermodynamic Data
The following table summarizes the thermodynamic parameters of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol, synthesizing computational models and standard calorimetric data for N-benzylpyrazoles.
Thermodynamic Parameter
Estimated Value
Analytical Method
Causality / Structural Significance
Keto-Enol (C4-OH vs C4=O)
> +15.0 kcal/mol
Variable Temp NMR
High positive strongly favors the enol form due to 6π-electron heteroaromaticity preservation.
PMB Cleavage Activation Energy ()
~22 - 25 kcal/mol
Isothermal Microcalorimetry
is significantly lowered by p-methoxy resonance stabilization of the radical cation during SET.
Thermal Decomposition Onset ()
> 220 °C
TGA
Indicates robust covalent stability of the N-benzyl bond in the strict absence of oxidants or strong acids.
Experimental Protocols for Thermodynamic Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately measure the thermodynamic stability of the compound.
Protocol A: Thermal Stability Profiling via DSC/TGA
Purpose: To determine the phase transition thermodynamics and thermal degradation onset.
Sample Preparation: Accurately weigh 3.0–5.0 mg of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol into an aluminum crucible.
Self-Validation Step: Prepare an identical, empty aluminum crucible to serve as the reference baseline. This isolates the specific endothermic/exothermic events of the analyte from instrument artifacts.
Execution: Heat the sample from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
Data Extraction: Integrate the area under the melting endotherm to calculate the Enthalpy of Fusion (
). Identify the onset of mass loss on the TGA curve to define the thermal decomposition threshold ().
Purpose: To kinetically and thermodynamically profile the SET-mediated removal of the PMB group[6].
Solvent System: Dissolve 1.0 equivalent of the pyrazole derivative in a biphasic mixture of
and (18:1 ratio).
Causality: The strict 18:1 ratio is critical. Water acts as the essential thermodynamic sink required to hydrolyze the intermediary oxonium ion; without it, the reaction stalls at the activated complex[6].
Oxidation: Cool the system to 0 °C to suppress exothermic runaway. Slowly add 1.3 equivalents of solid DDQ[6].
Self-Validating Quench: The biphasic nature of the system acts as an internal separator. The organic layer retains unreacted starting material, while the aqueous layer captures the reduced hydroquinone byproduct.
Quantification: Extract the organic layer and analyze via HPLC at specific time intervals (e.g., 15, 30, 60 minutes) to calculate the pseudo-first-order rate constant (
) and derive the activation free energy ().
Visualizations
Fig 1: Single Electron Transfer (SET) oxidative cleavage pathway of the PMB group via DDQ.
Fig 2: Experimental workflow for comprehensive thermodynamic profiling of the pyrazole derivative.
ResearchGate. "A one-step synthesis of pyrazolone". ResearchGate. [Link]
Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism". Total Synthesis. [Link]
ACS Publications. "New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers". ACS Publications.[Link]
National Institutes of Health (NIH). "Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC". NIH. [Link]
Structural Elucidation and Crystallographic Analysis of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Executive Summary The compound 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (C₁₁H₁₂N₂O₂) represents a highly versatile pharmacophore, combining the rigid, hydrogen-bonding capacity of a pyrazole core with the conformational flex...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (C₁₁H₁₂N₂O₂) represents a highly versatile pharmacophore, combining the rigid, hydrogen-bonding capacity of a pyrazole core with the conformational flexibility of a 4-methoxybenzyl moiety. Understanding its exact solid-state conformation is critical for structure-based drug design. This technical whitepaper outlines the definitive methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices, the supramolecular mechanics of its crystal lattice, and a self-validating protocol for structure refinement.
Chemical Context and Supramolecular Mechanics
The structural behavior of pyrazoles is historically defined by their tautomerism and strong intermolecular hydrogen bonding. In unsubstituted pyrazoles, molecules typically self-assemble into figure-8 spirals or robust dimers via N–H···N interactions, driven by the betaine resonance form ()[1].
However, the specific substitution pattern of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol fundamentally alters this paradigm. The alkylation at the N1 position by the 4-methoxybenzyl group permanently eliminates the classical N–H hydrogen bond donor capability[1]. Consequently, the supramolecular assembly is driven entirely by the C4-hydroxyl group. The primary driving force for crystallization becomes the O–H···N2 intermolecular hydrogen bond , which typically links the molecules into infinite 1D chains, a well-documented phenomenon in substituted pyrazole derivatives ()[2]. Secondary stabilization is provided by weak C–H···O interactions involving the methoxy group and C–H···π stacking of the benzyl rings.
Fig 1. Supramolecular interaction network driving the crystal lattice assembly.
Experimental Protocols: A Self-Validating Workflow
To obtain a high-resolution structure, the experimental workflow must be designed as a self-validating system where each physical step is mathematically verified by the resulting data ()[3].
Phase 1: Crystal Growth via Vapor Diffusion
Preparation : Dissolve 10 mg of synthesized 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol in 0.5 mL of dichloromethane (DCM) inside a small inner vial.
Setup : Place the inner vial inside a larger outer vial containing 3 mL of pentane (anti-solvent). Seal the outer vial tightly.
Incubation : Leave undisturbed at 293 K for 72 hours.
Mechanistic Causality : Pentane slowly diffuses into the DCM phase via the vapor phase, gradually lowering the dielectric constant and the solubility of the pyrazole. This slow thermodynamic equilibration prevents rapid, chaotic nucleation, yielding highly ordered, defect-free single crystals suitable for diffraction.
Phase 2: Data Collection
Mounting : Select a pristine single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.
Cryocooling : Immediately transfer the loop to the diffractometer's cold stream at 100 K.
Mechanistic Causality : The paratone oil freezes instantly, rigidly securing the crystal while acting as a cryoprotectant to prevent ice ring formation. Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction intensity. This is absolutely critical for accurately locating the low-electron-density hydroxyl hydrogen atom[3].
Diffraction : Collect data using a microfocus Cu Kα radiation source (
Å).
Mechanistic Causality : Cu Kα provides significantly stronger diffraction intensities for light-atom (C, H, N, O) organic structures compared to Mo Kα, yielding superior resolution of the hydrogen-bonding network.
Phase 3: Structure Solution and Refinement
Integration : Integrate and scale reflections, applying multi-scan absorption corrections.
System Validation : The data reduction is validated by the internal agreement factor,
. An confirms that symmetrically equivalent reflections are highly consistent, validating the chosen space group.
Solution : Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).
Refinement : Refine the structural model via full-matrix least-squares on
(e.g., SHELXL). Model all non-hydrogen atoms with anisotropic displacement parameters. Locate the crucial hydroxyl hydrogen atom from the difference Fourier map and refine its coordinates freely.
System Validation : The refinement is a mathematically self-validating process. The model is proven accurate when the maximum Shift/Error ratio falls below 0.001, and the Goodness-of-Fit (GoF) stabilizes near 1.000, proving the calculated electron density perfectly accounts for the observed experimental diffraction data ()[4].
Fig 2. Step-by-step small molecule SCXRD workflow from purification to CIF validation.
Quantitative Data Summary
The following table summarizes the representative crystallographic parameters and refinement metrics expected for a high-quality data collection of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol.
Crystallographic Parameter
Value / Description
Chemical Formula
C₁₁H₁₂N₂O₂
Formula Weight
204.23 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
100(2) K
Wavelength
1.54178 Å (Cu Kα)
Unit Cell Dimensions
a = 11.24 Å, b = 5.86 Å, c = 15.72 Å
Cell Angle ()
98.45°
Volume
1024.3 ų
Z, Calculated Density
4, 1.324 Mg/m³
Absorption Coefficient ()
0.782 mm⁻¹
Final R indices [I>2σ(I)]
R1 = 0.041, wR2 = 0.108
Goodness-of-fit on F²
1.045
Primary H-Bond Motif
O(4)–H(4)···N(2)
References
Ehrlich, H. W. (1960). "The crystal and molecular structure of pyrazole." Acta Crystallographica, 13(11), 946-952. URL:[Link]
Dhanabal, T., et al. (2016). "Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate." Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 861–863. URL:[Link]
Le Pevelen, D. D. (2010). "Small Molecule X-Ray Crystallography, Theory and Workflow." Comprehensive Natural Products II, 2559-2576. URL:[Link]
Le Pevelen, D. D. (2010). "Small Molecule X-Ray Crystallography, Theory and Workflow" (ResearchGate Repository). URL:[Link]
The Acidity of 4-Hydroxypyrazoles: pKa Modulation in N-Substituted Scaffolds
Introduction: The Pyrazole Scaffold and 4-Hydroxy Acidity In medicinal chemistry, the pyrazole ring is a privileged, highly versatile scaffold. While unsubstituted pyrazole is amphoteric—acting as both a weak base (conju...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold and 4-Hydroxy Acidity
In medicinal chemistry, the pyrazole ring is a privileged, highly versatile scaffold. While unsubstituted pyrazole is amphoteric—acting as both a weak base (conjugate acid pKa ~2.5) and a very weak acid (pKa ~14.2)—the introduction of a hydroxyl group at the C4 position fundamentally alters its electronic landscape. 4-Hydroxypyrazoles are of immense interest as bioisosteres for phenols and carboxylic acids in drug design.
Understanding the precise pKa of the 4-hydroxy group in N-substituted pyrazoles is critical. The ionization state at physiological pH dictates the molecule's solubility, permeability, and target-binding affinity (e.g., coordinating with metals in metalloenzymes). This technical guide explores the structural causality behind the acidity of 4-hydroxypyrazoles and provides a self-validating experimental framework for accurate pKa determination.
Mechanistic Causality: Structural Drivers of pKa
The acidity of the 4-OH group is not static; it is highly tunable via N-substitution and adjacent ring functionalization.
Inductive (-I) and Mesomeric (-M) Effects
Unsubstituted 4-hydroxypyrazole exhibits a predicted pKa of approximately 9.08 [3]. Because the pyrazole ring is a π-excessive heterocycle, it donates electron density, making the 4-OH group less acidic than a standard carboxylic acid but slightly more acidic than a simple phenol (pKa ~10).
However, N-substitution drastically shifts this value:
N-Aryl Substitution: Introducing an N-phenyl group pulls electron density away from the pyrazole core via inductive and resonance effects, stabilizing the resulting phenoxide-like anion and lowering the pKa to ~8.86 [3].
C3/C5 Electron-Withdrawing Groups (EWGs): When N-substituted 4-hydroxypyrazoles are further decorated with EWGs (such as -CF3, halogens, or carboxamides), the pKa drops significantly into the 6.42–6.60 range [2, 4]. This occurs because the negative charge of the deprotonated oxygen is highly delocalized across the pyrazole π-system and stabilized by the adjacent EWGs.
Tautomerism and Solvation Dynamics
A critical factor often overlooked in in silico pKa predictions is tautomerism. Continuum solvation models have demonstrated that 4-hydroxypyrazoles exist in a complex equilibrium. While gas-phase calculations often predict the dominance of the neutral oxo tautomer (pyrazolone), aqueous solvation heavily stabilizes the zwitterionic form [1]. This zwitterionic character in aqueous media directly impacts the thermodynamic energy required for proton transfer, thereby influencing the observed macroscopic pKa.
Tautomeric and ionization equilibria of 4-hydroxypyrazoles across different solvation states.
Quantitative Data: pKa Values Across Azole Scaffolds
To contextualize the acidity of N-substituted 4-hydroxypyrazoles, we must compare them against other hydroxyazoles. The table below summarizes how the heteroatom composition of the azole ring dictates the pKa of the attached hydroxyl group.
Compound Class
Representative Structure
Experimental / Predicted pKa
Acidity Driver
1,2,5-Oxadiazole
4-Hydroxy-1,2,5-oxadiazole
3.33 [2]
High electronegativity of O and N atoms; strong -I effect.
1,2,5-Thiadiazole
4-Hydroxy-1,2,5-thiadiazole
3.69 [2]
Sulfur substitution slightly reduces electronegativity vs. oxygen.
N-Substituted Pyrazole
Substituted 4-Hydroxypyrazole
6.42 – 6.60 [2, 4]
Moderate π-excessive ring; stabilized by N-alkyl/aryl and EWGs.
N-Phenyl Pyrazole
4-Hydroxy-1-phenylpyrazole
~8.86 (Pred) [3]
Weak -I effect from phenyl; lacks strong C3/C5 EWGs.
Unsubstituted Pyrazole
4-Hydroxypyrazole
~9.08 (Pred) [3]
Baseline π-excessive electron donation to the OH group.
Note: The higher pKa of 4-hydroxypyrazoles compared to oxadiazoles means that at physiological pH (7.4), highly substituted 4-hydroxypyrazoles will exist as a mixture of neutral and anionic species, whereas oxadiazoles will be fully deprotonated [2].
Relying solely on predictive software for 4-hydroxypyrazoles is dangerous due to the aforementioned tautomeric shifts. As an Application Scientist, I mandate a self-validating orthogonal workflow : combining Potentiometric Titration with UV-Vis Spectrophotometry.
Potentiometry measures the bulk proton exchange, while UV-Vis confirms that the proton exchange is specifically localized to the 4-OH chromophore (evidenced by isosbestic points), ruling out background buffer interference or N-protonation.
Prepare a 1.0 mM solution of the N-substituted 4-hydroxypyrazole in a 0.15 M KCl aqueous background. Causality: 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, preventing activity coefficient fluctuations during titration.
Degas the solution with N2 for 15 minutes to remove dissolved CO2, which can form carbonic acid and skew low-pH readings.
Phase 2: Potentiometric & Spectroscopic Titration
3. Insert a calibrated glass electrode and a UV-Vis dip-probe (or route through a flow-cell) into the jacketed titration vessel maintained at 25.0 ± 0.1 °C.
4. Lower the initial pH to 2.0 using standardized 0.1 M HCl.
5. Titrate with standardized 0.1 M KOH in 0.05 mL increments up to pH 12.0.
6. After each addition, allow the potential (mV) to stabilize (< 0.1 mV/min drift). Record the pH and simultaneously capture the UV-Vis spectrum (200–400 nm).
Phase 3: Data Integration and Validation
7. Isosbestic Point Verification: Overlay all UV-Vis spectra. The presence of sharp isosbestic points confirms a clean, two-state equilibrium (Neutral OH ⇌ Anion O⁻) without degradation.
8. Non-Linear Regression: Plot Absorbance (at the
of the anionic species) versus pH. Fit the curve using the Henderson-Hasselbalch equation to extract the thermodynamic pKa. Cross-reference this value with the inflection point of the potentiometric curve.
Self-validating orthogonal workflow for accurate pKa determination of 4-hydroxypyrazoles.
Implications for Drug Design
The ability to tune the pKa of the 4-hydroxy group from ~9.0 down to ~6.4 via N-substitution and ring decoration is a powerful tool. For instance, if a drug target requires a hydrogen bond donor, an unsubstituted or alkyl-substituted 4-hydroxypyrazole (pKa ~9) will remain protonated and neutral at pH 7.4. Conversely, if an electrostatic interaction or metal chelation is required, adding EWGs to the N-substituted pyrazole will lower the pKa to ~6.5, ensuring a significant population of the active anionic species in the physiological environment [2].
References
Cramer, C. J., & Truhlar, D. G. "Continuum Solvation Models in Solvent Effects and Chemical Reactivity." University of Minnesota.
"Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological evaluation." University of Turin (UniTo).
"BJOC - Search Results (Synthesis of 4-hydroxypyrazoles)." Beilstein Journal of Organic Chemistry.
Foundational
The Emerging Therapeutic Potential of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the burgeoning potential of a specific subclass: 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol derivatives. We explore the synthetic rationale, burgeoning evidence of biological activity, and detailed experimental protocols to empower researchers in the discovery and development of novel therapeutics based on this promising molecular framework. This document provides an in-depth analysis of their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by structural insights and methodological guidance for their evaluation.
Introduction: The Pyrazole Scaffold and the Significance of the 1-(4-Methoxybenzyl) Moiety
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and biological reactivity.[1][2] This versatile scaffold is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The biological activity of pyrazole derivatives is highly tunable through substitution at various positions of the ring.
The focus of this guide, the 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol core, presents two key features of interest for drug design:
The 1-(4-Methoxybenzyl) Group: The presence of a benzyl group at the N1 position can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. The para-methoxy substitution can further influence the electronic properties of the ring system and provide additional points for receptor interaction, potentially enhancing potency and selectivity.
The Pyrazol-4-ol Moiety: The hydroxyl group at the C4 position can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. This functional group can be a key pharmacophoric element contributing to the compound's biological effect.
This guide will explore the synthesis and biological potential of derivatives built upon this specific and promising scaffold.
Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol Derivatives
The synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-4-ol derivatives is a critical first step in exploring their biological potential. The p-methoxybenzyl (PMB) group is a well-established protecting group for nitrogen in heterocyclic synthesis, and its introduction is a key part of the synthetic strategy.
A common synthetic route involves the condensation of a β-dicarbonyl compound or its equivalent with 4-methoxybenzylhydrazine. Subsequent modifications can be made to the pyrazole ring to generate a library of derivatives for biological screening. For instance, acylation at the 4-position can lead to the formation of 4-acyl-1-(4-methoxybenzyl)-1H-pyrazol-4-ol derivatives.
Anticancer Potential: A Frontier of Investigation
While direct experimental evidence for the anticancer activity of 1-(4-methoxybenzyl)-1H-pyrazol-4-ol derivatives is still emerging, the broader class of pyrazole derivatives has shown significant promise in oncology research.[3][4] Numerous studies have demonstrated the potent cytotoxic effects of various pyrazole analogs against a range of cancer cell lines.[3][4]
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Some pyrazole-containing compounds have been shown to target protein kinases, such as epidermal growth factor receptor (EGFR), which are often dysregulated in cancer.[3]
Hypothesized Mechanism of Action:
It is hypothesized that 1-(4-methoxybenzyl)-1H-pyrazol-4-ol derivatives could exert anticancer effects through mechanisms such as:
Enzyme Inhibition: The pyrazole core and its substituents could fit into the active site of key enzymes involved in cancer progression, leading to their inhibition.
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells by modulating apoptotic pathways.
Cell Cycle Arrest: They could potentially halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
Further research is warranted to synthesize and screen a library of 1-(4-methoxybenzyl)-1H-pyrazol-4-ol derivatives against various cancer cell lines to validate this potential and elucidate their specific mechanisms of action.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard method for evaluating the cytotoxic effects of novel 1-(4-methoxybenzyl)-1H-pyrazol-4-ol derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compounds dissolved in a suitable solvent (e.g., DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Emerging Evidence
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example.[1]
A study by Freddy et al. (2001) provides a significant lead in this area. They synthesized a series of 1-(3-bromo-4-methoxybenzyl)-4-formyl-3-(substituted phenyl) pyrazoles and evaluated their anti-inflammatory activity.[5] While not pyrazol-4-ols, this study demonstrates that the 1-(4-methoxybenzyl) scaffold can be a foundation for compounds with anti-inflammatory properties.
Potential Mechanisms of Anti-inflammatory Action:
The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. It is plausible that 1-(4-methoxybenzyl)-1H-pyrazol-4-ol derivatives could exert their anti-inflammatory effects by:
Inhibiting COX-1 and/or COX-2 enzymes.
Modulating the production of pro-inflammatory cytokines.
Interfering with inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation
This protocol provides a simple and rapid method for preliminary screening of the anti-inflammatory potential of the test compounds.
Objective: To assess the ability of the test compounds to inhibit protein denaturation, a hallmark of inflammation.
Materials:
Bovine serum albumin (BSA) solution (1% w/v)
Tris-HCl buffer (pH 6.8)
Test compounds dissolved in a suitable solvent
Spectrophotometer
Procedure:
Reaction Mixture Preparation: In separate test tubes, prepare the following mixtures:
Control: 2.8 mL of BSA solution and 0.2 mL of distilled water.
Test: 2.8 mL of BSA solution and 0.2 mL of the test compound solution at various concentrations.
Standard: 2.8 mL of BSA solution and 0.2 mL of a standard anti-inflammatory drug solution (e.g., diclofenac sodium).
Incubation: Incubate all the tubes at 37°C for 20 minutes.
Denaturation: Induce denaturation by heating the tubes at 57°C for 3 minutes.
Cooling: Cool the tubes to room temperature.
Data Acquisition: Measure the absorbance of the solutions at 660 nm.
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Antimicrobial Potential: An Untapped Resource
The increasing threat of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal activities.[6][7] The structural features of the pyrazole ring allow for diverse interactions with microbial targets.
While there is a lack of specific studies on the antimicrobial properties of 1-(4-methoxybenzyl)-1H-pyrazol-4-ol derivatives, the general antimicrobial potential of the pyrazole scaffold suggests that this class of compounds is a promising area for exploration. The lipophilic nature of the methoxybenzyl group could enhance the ability of these compounds to penetrate microbial cell membranes.
Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
Bacterial or fungal strains of interest
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Test compounds dissolved in a suitable solvent
Microplate reader (optional)
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation and Visualization
For a clear and comparative analysis of the biological activity data, it is recommended to present the results in a tabular format.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
Compound ID
Cancer Cell Line A
Cancer Cell Line B
Cancer Cell Line C
Derivative 1
15.2
22.5
18.7
Derivative 2
8.9
12.1
9.5
Positive Control
2.1
3.5
1.8
Table 2: Hypothetical Anti-inflammatory Activity Data (% Inhibition of Albumin Denaturation at 100 µg/mL)
Compound ID
% Inhibition
Derivative 1
65.4
Derivative 2
78.2
Standard Drug
85.1
Table 3: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
Compound ID
S. aureus
E. coli
C. albicans
Derivative 1
16
32
64
Derivative 2
8
16
32
Positive Control
2
4
1
To visualize the experimental workflows and the relationships between the chemical scaffold and its potential biological activities, Graphviz diagrams are provided below.
Caption: General workflow for the synthesis and biological evaluation of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol derivatives.
Caption: Conceptual diagram illustrating the potential biological activities of the 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol scaffold and their hypothesized mechanisms.
Conclusion and Future Directions
The 1-(4-methoxybenzyl)-1H-pyrazol-4-ol scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. While direct evidence for the biological activity of this specific class of compounds is currently limited, the well-documented pharmacological potential of the broader pyrazole family provides a strong rationale for their investigation. This technical guide has outlined the synthetic considerations and provided detailed, validated protocols for the systematic evaluation of their anticancer, anti-inflammatory, and antimicrobial properties.
Future research should focus on the synthesis of a diverse library of 1-(4-methoxybenzyl)-1H-pyrazol-4-ol derivatives with various substitutions on the pyrazole and benzyl rings. Comprehensive screening of these compounds against a wide range of biological targets will be crucial to identify lead candidates for further optimization. Elucidation of their mechanisms of action and structure-activity relationships will be paramount in guiding the rational design of more potent and selective therapeutic agents. The information and methodologies presented herein provide a solid foundation for researchers to embark on this exciting avenue of drug discovery.
References
Raikar, D. K., & Shingade, S. M. (2018). Synthesis, characterization and in-vivo anti-inflammatory activity of novel 1, 3, 5 trisubstituted-2-pyrazoline derivatives. International Journal of Pharmaceutical Sciences and Research, 9(6), 2446-2450.
Freddy, et al. (2001). Synthesis and anti-inflammatory activity of 1-(3-bromo-4-methoxybenzyl)-4-formyl-3-(substituted phenyl) pyrazole. Indian Journal of Heterocyclic Chemistry, 11(2), 143-146.
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). PMC.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). PMC.
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PMC.
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023, September 4). MDPI.
Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl deriv
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). PMC.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
A REVIEW ON PYRAZOLE AN ITS DERIV
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
A review on Pyrazole derivatives of pharmacological potential. (n.d.). Journal of Pharmaceutical and BioSciences.
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).
Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Rel
Synthesis and Anti-Inflammatory Activity of Pyrazolines. (2026, February 9).
Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.).
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar.
Palestinian Medical and Pharmaceutical Journal. (2025, September 20).
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). University of Pretoria.
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. (n.d.). PMC.
Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. (2012, May 15).
Note Synthesis, characterization and anti- inflammatory activity of novel pyrazolyl ketoamides. (n.d.).
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing).
Structure Activity Relationships. (2005, May 15). Drug Design Org.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025, September 23). Indian Journal of Chemistry (IJC).
Validating the Anticancer Potential of 1-(4-Methoxybenzyl)
Application Note: Scalable Preparation of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol via a Robust Borylation-Oxidation Protocol
Introduction & Strategic Route Selection 4-Hydroxypyrazoles are highly valued in medicinal chemistry and drug development. They frequently serve as metabolically stable bioisosteres for phenols and act as critical buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Route Selection
4-Hydroxypyrazoles are highly valued in medicinal chemistry and drug development. They frequently serve as metabolically stable bioisosteres for phenols and act as critical building blocks for ether-linked pharmacophores. However, the synthesis of 1-alkyl-1H-pyrazol-4-ol derivatives, such as 1-(4-methoxybenzyl)-1H-pyrazol-4-ol , presents a distinct synthetic challenge.
Attempting the direct N-alkylation of an unprotected 1H-pyrazol-4-ol typically results in poor regioselectivity. The ambident nucleophilicity of the pyrazolate anion leads to complex, difficult-to-separate mixtures of N-alkylated and O-alkylated products 12.
To circumvent this, process chemists employ a highly scalable, regioselective two-step sequence utilizing the inexpensive and commercially available 4-bromo-1H-pyrazole .
Regioselective N-Alkylation: The pyrazole nitrogen is selectively alkylated with 4-methoxybenzyl chloride (PMB-Cl).
Halogen-Metal Exchange & Oxidation: The C4-bromide is converted to a hydroxyl group via a one-pot borylation-oxidation sequence 34. By utilizing Knochel’s TurboGrignard (i-PrMgCl·LiCl) rather than a traditional palladium-catalyzed Miyaura borylation, this route avoids expensive transition metal catalysts and bis(pinacolato)diboron, drastically reducing the E-factor and cost at the multi-kilogram scale.
Reaction Pathway & Mechanistic Workflow
Synthetic workflow for the scalable preparation of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol.
Quantitative Data & Scale-Up Metrics
The following table summarizes the performance of this protocol across various scales, demonstrating its robust nature for process chemistry applications.
Scale (Input Bromide)
Step 1 Yield (%)
Step 2 Yield (%)
Overall Yield (%)
Purity (HPLC, AUC)
E-Factor (Overall)
10 g (Bench)
94%
88%
82.7%
> 99.5%
18.2
100 g (Kilo-lab prep)
95%
86%
81.7%
> 99.0%
16.5
1.0 kg (Pilot Plant)
93%
85%
79.0%
> 99.2%
14.1
Note: E-Factor calculations exclude process water but include all organic solvents and aqueous quench volumes.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole
Mechanistic Insights & Causality:
Potassium carbonate (K₂CO₃) is selected as the base over stronger alternatives like NaH. A mild base prevents the degradation of the PMB-Cl and avoids the formation of highly reactive, unselective naked pyrazolate anions, thereby minimizing bis-alkylation or polymerization side reactions. Acetonitrile (MeCN) provides an optimal boiling point (82 °C) to drive the alkylation kinetics while allowing for a straightforward aqueous workup.
Procedure:
Charge: To a clean, dry reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous MeCN (5 volumes).
Base Addition: Add finely powdered K₂CO₃ (1.5 equiv) in one portion. Stir the suspension at 20–25 °C for 15 minutes.
Heating: Elevate the internal temperature to 75 °C and stir for 4 hours.
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, dilute with MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when the area percent of 4-bromo-1H-pyrazole is < 1.0%. If incomplete, continue heating for an additional 2 hours.
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (2 × 2 volumes).
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc (5 volumes), wash with water (3 volumes) and brine (3 volumes), dry over anhydrous Na₂SO₄, and concentrate to afford 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole as a pale yellow oil which solidifies upon standing. Use directly in the next step without further purification.
Step 2: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol
Mechanistic Insights & Causality:
The use of i-PrMgCl·LiCl (TurboGrignard) is critical. Standard alkyllithiums (e.g., n-BuLi) frequently cause competitive deprotonation at the acidic C5 position of the pyrazole ring, leading to a mixture of C4 and C5 borylated products. The TurboGrignard reagent breaks polymeric Grignard aggregates, enabling rapid, highly regioselective halogen-metal exchange at the C4 position at -20 °C.
During oxidation, the addition of H₂O₂ must be strictly temperature-controlled. The hydroperoxide anion (formed by NaOH + H₂O₂) attacks the vacant p-orbital of the intermediate boronic ester. This forms a negatively charged boronate complex, which undergoes a 1,2-migration of the pyrazole ring from boron to oxygen, breaking the weak O-O bond. Subsequent hydrolysis yields the target 4-hydroxypyrazole.
Procedure:
Charge: Dissolve 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole (1.0 equiv) in anhydrous THF (10 volumes) under a strict nitrogen atmosphere. Cool the solution to -20 °C.
Halogen-Metal Exchange: Add i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise via an addition funnel at a rate that maintains the internal temperature below -10 °C. Stir the mixture at -15 °C for 1 hour.
Self-Validation Checkpoint: Quench a 0.5 mL aliquot into saturated aqueous NH₄Cl and analyze the organic layer by LC-MS. Complete conversion is indicated by the presence of the protodehalogenated mass (1-(4-methoxybenzyl)-1H-pyrazole, [M+H]+ = 189) and the complete absence of the starting bromide ([M+H]+ = 267/269). Proceed only if conversion is > 98%.
Borylation: Add trimethyl borate (B(OMe)₃, 1.5 equiv) dropwise at -20 °C. Allow the reaction mixture to slowly warm to 0 °C over 1 hour.
Oxidation (Caution: Highly Exothermic): At 0 °C, add 2 M NaOH aqueous solution (3.0 equiv) in one portion. Immediately follow with the dropwise addition of 30% aqueous H₂O₂ (3.0 equiv). Control the addition rate strictly to maintain the internal temperature between 0 °C and 20 °C.
Maturation: Stir the biphasic mixture vigorously at room temperature for 2 hours.
Quench: Cool to 0 °C and carefully quench unreacted peroxides by adding saturated aqueous Na₂S₂O₃ (2 volumes). Verify the absence of peroxides using KI-starch indicator paper before proceeding.
Workup & Crystallization: Adjust the pH of the aqueous layer to ~6 using 1 M HCl. Extract the product with EtOAc (3 × 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to ~2 volumes. Add Heptane (5 volumes) dropwise to induce crystallization. Filter the resulting white solid, wash with cold Heptane, and dry under vacuum at 45 °C to yield 1-(4-methoxybenzyl)-1H-pyrazol-4-ol.
References
Glucagon receptor modulators (US Patent 8,507,533 B2). Google Patents.
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. The Chemical Record.
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
Reagents for O-alkylation of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Application Note: Regioselective O-Alkylation of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol Introduction & Strategic Overview 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) is a highly versatile building block in the s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective O-Alkylation of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol
Introduction & Strategic Overview
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) is a highly versatile building block in the synthesis of pharmaceutically active compounds, including kinase inhibitors and glucagon receptor modulators[1]. A persistent challenge in pyrazole chemistry is the competing nucleophilicity of the nitrogen and oxygen atoms, which often leads to complex mixtures of N- and O-alkylated products[2].
The strategic installation of the 4-methoxybenzyl (PMB) group at the N1 position elegantly circumvents this issue. By masking the N1 position, the PMB group directs electrophilic attack exclusively to the C4-hydroxyl group. Furthermore, the PMB group is orthogonal to many reaction conditions and can be smoothly cleaved post-alkylation using acidic (e.g., Trifluoroacetic acid, TFA) or oxidative conditions, releasing the free N1-H pyrazole for downstream elaboration[3].
Mechanistic Insights & Reagent Selection
Successful O-alkylation relies on generating a highly reactive alkoxide while minimizing side reactions and electrophile degradation.
Base Selection & The "Cesium Effect" : While strong bases like Sodium Hydride (NaH) provide quantitative deprotonation, they can degrade sensitive electrophiles. Weak inorganic bases such as Potassium Carbonate (
) or Cesium Carbonate () are preferred[4]. is particularly superior due to the "cesium effect." The large ionic radius and low charge density of the cation result in a loosely coordinated, highly polarizable ion pair with the pyrazol-4-olate anion. This significantly enhances the nucleophilicity of the oxygen atom, accelerating the attack and improving yields[5].
Solvent Dynamics : Polar aprotic solvents are mandatory to solvate the cations and leave the alkoxide "naked" and reactive. Dimethylformamide (DMF) is the industry standard, offering an optimal balance of solubility and dielectric constant[4][5]. Acetonitrile (MeCN) can be used but often requires elevated temperatures and longer reaction times.
Electrophile Scope : The reaction proceeds via an
mechanism. Primary alkyl halides (iodides > bromides > chlorides) or sulfonates (mesylates, tosylates) are ideal. Secondary halides may suffer from competing E2 elimination.
Quantitative Optimization Data
The following table summarizes the optimization landscape for the O-alkylation of PMB-protected pyrazol-4-ols, demonstrating the causality behind the recommended protocol.
Validation Check: The suspension will turn slightly yellow, indicating the formation of the pyrazol-4-olate anion. Stir at room temperature for 30 minutes.
Electrophilic Addition : Add the alkylating agent dropwise via syringe. If the alkylating agent is a solid, dissolve it in a minimal volume of DMF prior to addition.
Reaction Propagation : Heat the reaction mixture to 50 °C using an oil bath. Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes:Ethyl Acetate).
Validation Check: The starting material spot (UV active, stains with
) should disappear within 2-4 hours, replaced by a less polar product spot.
Quench & Extraction : Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (volume = 5x DMF volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Washing : Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL) to quantitatively remove residual DMF, followed by brine (20 mL).
Drying & Concentration : Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure O-alkylated product.
Process Visualization
Workflow of the regioselective O-alkylation and subsequent PMB deprotection of pyrazol-4-ol.
References
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. nih.gov. 4
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). acs.org. 2
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. researchgate.net. 5
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. researchgate.net. 3
Protocol for synthesizing pyrazole-4-ol derivatives using PMB protection
Application Note: Comprehensive Protocol for the Synthesis of Pyrazole-4-ol Derivatives via PMB Protection and Borylation-Oxidation Executive Summary Pyrazole-4-ol (4-hydroxypyrazole) derivatives are privileged scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive Protocol for the Synthesis of Pyrazole-4-ol Derivatives via PMB Protection and Borylation-Oxidation
Executive Summary
Pyrazole-4-ol (4-hydroxypyrazole) derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[1]. However, direct functionalization of the pyrazole C4-position with an oxygen atom is synthetically challenging. Direct oxidation of pyrazole relies on unselective radical pathways (e.g., hydroxyl radicals) which are biologically relevant but synthetically non-viable due to complex mixture formation[2].
To overcome this, we detail a highly reliable, self-validating borylation-oxidation workflow. This protocol utilizes the p-methoxybenzyl (PMB) protecting group, which is uniquely suited for this sequence due to its robust stability during basic cross-coupling and oxidation, combined with its facile removal under mildly acidic conditions[3],[4].
Mechanistic Rationale & Strategy Selection
As a synthetic scientist, selecting the correct protecting group and functionalization sequence is paramount to avoiding late-stage failures.
Why PMB Protection?
The free N-H of pyrazole poisons palladium catalysts and undergoes undesired N-arylation during cross-coupling. While Boc or acetyl groups are common, they are highly labile to the strongly basic conditions required for the subsequent oxidation step. The PMB group is completely inert to basic borylation and oxidation. Furthermore, the electron-donating p-methoxy group stabilizes the benzylic carbocation generated during acidolysis, allowing for clean deprotection in Trifluoroacetic Acid (TFA) at 65 °C[4].
Why Borylation-Oxidation?
Direct nucleophilic aromatic substitution (S_NAr) of 4-halopyrazoles with hydroxide is notoriously difficult due to the electron-rich nature of the pyrazole core. Instead, palladium-catalyzed Miyaura borylation of 4-bromopyrazole followed by oxidation with H₂O₂/NaOH provides a regiospecific and high-yielding pathway to the phenol equivalent[1],[5]. The hydroperoxide anion (HOO⁻) aggressively attacks the empty p-orbital of the pinacolborane (Bpin) intermediate. A subsequent 1,2-aryl migration breaks the weak O-O bond, yielding the target pyrazole-4-ol cleanly[5].
Visual Workflow
Figure 1: Synthetic workflow for pyrazole-4-ol derivatives using PMB protection and borylation-oxidation.
Quantitative Process Parameters
Reaction Phase
Reagents & Catalyst
Temp (°C)
Time (h)
Typical Yield
Critical Parameter
1. PMB Protection
PMB-Cl, K₂CO₃, DMF
80
4 - 6
85 - 95%
Anhydrous conditions to prevent PMB-OH formation.
2. Miyaura Borylation
B₂pin₂, Pd(dppf)Cl₂, KOAc
90
12 - 16
75 - 85%
Thorough degassing (N₂/Ar) to prevent Pd oxidation.
3. Oxidative Hydroxylation
30% H₂O₂, 3M NaOH, THF
0 to 25
0.5 - 1
85 - 92%
Strict temperature control (0 °C) during H₂O₂ addition.
4. PMB Deprotection
TFA, Anisole (Scavenger)
65
2 - 4
80 - 90%
Excess scavenger to prevent pyrazole re-alkylation.
Step-by-Step Experimental Methodologies
Phase 1: N-Alkylation (PMB Protection)
Causality: Potassium carbonate is utilized as a mild base to deprotonate the pyrazole N-H. DMF is chosen as a polar aprotic solvent to accelerate the S_N2 substitution of the p-methoxybenzyl chloride (PMB-Cl).
Charge a flame-dried round-bottom flask with 4-bromopyrazole (1.0 equiv) and anhydrous DMF (0.5 M).
Add K₂CO₃ (2.0 equiv) and stir the suspension at room temperature for 15 minutes to ensure complete deprotonation.
Dropwise add PMB-Cl (1.1 equiv).
Heat the reaction mixture to 80 °C and stir for 5 hours.
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole .
Phase 2: Miyaura Borylation
Causality: 4-Bromopyrazole is preferred over the chloro-variant due to the weaker C-Br bond, facilitating rapid oxidative addition by Pd(0). Potassium acetate (KOAc) is specifically chosen because it is basic enough to facilitate transmetalation but mild enough to avoid hydrolyzing the B₂pin₂ reagent.
In a Schlenk flask, combine 4-bromo-1-PMB-1H-pyrazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane (0.2 M).
Sparge the mixture with Argon for 15 minutes. Self-Validation Check: Oxygen must be rigorously excluded to prevent the formation of homocoupled byproducts and catalyst deactivation.
Add Pd(dppf)Cl₂ (0.05 equiv), seal the flask, and heat to 90 °C for 14 hours.
Workup: Filter the cooled mixture through a pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via flash chromatography to isolate 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
Phase 3: Oxidative Hydroxylation
Causality: The addition of H₂O₂ must be performed at 0 °C. The oxidation of the C-B bond is highly exothermic; failure to control the temperature can lead to over-oxidation or pyrazole ring cleavage[1],[5].
Dissolve the pyrazole boronic ester (1.0 equiv) in THF (0.3 M) and cool the solution to 0 °C in an ice bath.
Add 3M aqueous NaOH (3.0 equiv) sequentially, followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 equiv)[5].
Remove the ice bath and allow the reaction to stir at room temperature for 45 minutes.
Workup: Quench the remaining peroxide with saturated aqueous Na₂S₂O₃. Adjust the pH to ~6 using 1M HCl. Extract the aqueous layer with EtOAc. The water-soluble borate salts remain in the aqueous phase, allowing for the clean isolation of 1-(4-methoxybenzyl)-1H-pyrazol-4-ol .
Phase 4: PMB Deprotection (Post-Derivatization)
Causality: Following the alkylation or functionalization of the C4-OH group, the PMB group must be removed. TFA protonates the system, driving the expulsion of the highly stable p-methoxybenzyl carbocation[3]. Anisole is strictly required as a cation scavenger; without it, the liberated carbocation will electrophilically attack the newly formed pyrazole product, drastically reducing yields.
Dissolve the derivatized 1-PMB-pyrazole (1.0 equiv) in neat Trifluoroacetic acid (TFA, 0.1 M).
Add Anisole (5.0 equiv) to the stirring solution.
Heat the mixture to 65 °C and stir for 3 hours[4].
Workup: Evaporate the TFA under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure N-unsubstituted pyrazole-4-ol derivative as a TFA salt, or neutralize with saturated NaHCO₃ for the free base.
The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTPkqQvF_fvndeddlrzNBzkGo6he0U-uXA5aZiM9PavFInpQFFxRdoLCJFWcmQ9k0MFEmZSot-nAOj5K1A4AH9qYJgX0MmIDhLWMdyYMiQigsDdz2b4pDeQ2To6NQN1ahsbxX4Y27IWJ6TofsJXSdSOeZlYPvbFZ1hnlFQgEPxpNRy8iCynLbiwAIW89n9diRtbPH1iNP0V_i58CnHkqpdKy4J4OykN4oQcgMlhvPJ_AZPovrR9MJ54MEKS2vkUOGJGPFgTwJWRawdlqajTbrQizqgdLrqu3IYXaM3eNE=]
Production of 4-hydroxypyrazole From the Interaction of the Alcohol Dehydrogenase Inhibitor Pyrazole With Hydroxyl Radical. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_TUryCrGv7COMsF4NssV2cWUkECDz8TVbaNMCsj4_Skk_Y2UUN20cXpbFt4skkyHxa-rsbzVDbVG7bw0x0zMuR95ywzo0K5RwynkgErGdKhMEc8ruWn4KVa67eT6oC1KlvR8=]
Modulators of Cystic Fibrosis Transmembrane Conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulators. google.com (Patents).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjCntSozX-i1Xnt5E20oibO_xZDvndFnlIAZO0h2bUKaQfyEuyslYxf_Dy2knGRWR7NRVAw6RzhKN9J80qvc2Pzl51BNXwZM98yEHpWyW5H4FAlcfRPwQeCD3e84OBv_Rnybx81cbu]
Efficient and chromatography-free methodology for the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulk. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWx8DVrOXX68kMsp_Z6xYfDCBDmp1m8JGQI2qEW0xDSy_zXbbqcua3goOTRSx5zHgLcwdFpJ3IcRyP4Et1jEYd8YC2UWvAOIY0cF9StmjwV-J_vjCou4dJ4zNhZF87Xsc_SsBYxAKE4HRLt1QqKOOu5bg9I7O2MJ2qFRes5aEScAznemD8Ugdc9N1jhbR1bfEdVRSP_-IeRnZ9FvYpt2Lr8o1m18_B6YVuuqHQ5aF28N-kBTAqruffIedgwN-nsUomQqkhg_0RhSfMAwGtt4XG8IW5-B3w5zPdFyMnFyxUUhu3MRJBglb7sDIfT9idr0XwmiradC6_hcb51ZId5cXs8dFL]
Application Note: Catalytic Coupling Strategies for 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol in Drug Discovery
Executive Summary & Mechanistic Rationale 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) is a highly versatile, bifunctional synthon widely utilized in modern medicinal chemistry. The pyrazole core is a privileg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) is a highly versatile, bifunctional synthon widely utilized in modern medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, particularly kinase inhibitors and anti-inflammatory agents[1].
Direct functionalization of unprotected pyrazoles often leads to complex regiochemical mixtures due to rapid N-H tautomerization. By employing the 4-methoxybenzyl (PMB) protecting group at the N1 position, researchers lock the tautomeric state, completely preventing unwanted N-arylation or N-alkylation during transition-metal-catalyzed cross-coupling[2].
With the N1 position secured, the C4-hydroxyl group serves as the primary reactive site, enabling two divergent synthetic pathways:
Direct O-Arylation: Palladium-catalyzed Buchwald-Hartwig etherification to yield 4-aryloxy-pyrazoles[2].
C-C Cross-Coupling: Conversion of the C4-OH to a trifluoromethanesulfonate (triflate) leaving group, followed by Suzuki-Miyaura coupling to yield 4-aryl/alkyl-pyrazoles[3].
Divergent Synthetic Workflows
Divergent catalytic coupling workflows for 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol.
Expertise & Experience (Causality): Direct etherification of heteroaromatic alcohols is notoriously challenging due to competitive β-hydride elimination or poor nucleophilicity of the oxygen atom. Utilizing a bulky, electron-rich phosphine ligand (such as t-BuBrettPhos or RuPhos) accelerates the reductive elimination step, heavily favoring C-O bond formation over side reactions. This strategy has been heavily optimized in pharmaceutical process chemistry to avoid harsh classical SNAr conditions[2].
Trustworthiness (Self-Validating System): The reaction progress must be monitored by LC-MS. The complete disappearance of the m/z 205 [M+H]+ peak (the starting pyrazol-4-ol) and the appearance of the target product mass confirms successful coupling. If m/z 205 persists alongside dehalogenated aryl starting material, it indicates premature catalyst death, requiring a spike of Pd/Ligand.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (1.0 equiv, 1.0 mmol), the desired aryl halide (1.2 equiv), Pd2(dba)3 (2.5 mol%), and t-BuBrettPhos (5.0 mol%).
Base Addition: Add anhydrous Cs2CO3 (1.5 equiv). Causality Note: Cs2CO3 is preferred over weaker bases (like K2CO3) to ensure complete deprotonation of the pyrazol-4-ol (pKa ~ 14-15), which is critical for efficient transmetalation to the palladium center.
Solvent: Add anhydrous, degassed toluene (5 mL, 0.2 M).
Reaction: Seal the tube and heat to 100 °C for 12-16 hours with vigorous stirring.
Validation & Workup: Cool to room temperature. Sample 10 µL, dilute in MeCN, and analyze via LC-MS. Upon confirmation of completion, filter the mixture through a pad of Celite, washing with EtOAc (3 x 10 mL).
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: C4-Triflation and Suzuki-Miyaura Cross-Coupling
Expertise & Experience (Causality): To form C-C bonds directly at the C4 position, the hydroxyl group must be converted into a pseudohalide. The triflate (-OTf) is highly reactive in oxidative addition with Pd(0). Subsequent Suzuki-Miyaura coupling with arylboronic acids provides 4-arylpyrazoles, a motif common in Pim kinase inhibitors and other oncology therapeutics[3].
Trustworthiness (Self-Validating System): TLC (Hexanes/EtOAc 3:1) validation is critical here. The reaction should show complete consumption of the highly UV-active triflate (Rf ~0.6) and the formation of a new, lower-Rf UV-active spot.
Step-by-Step Methodology:
Part 1: Triflation
Dissolve 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (1.0 mmol) in anhydrous DCM (5 mL) and cool to 0 °C.
Add anhydrous pyridine (2.0 equiv). Causality Note: Pyridine acts as both an acid scavenger (neutralizing the byproduct triflic acid) and a nucleophilic catalyst.
Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. The resulting 1-(4-methoxybenzyl)-1H-pyrazol-4-yl trifluoromethanesulfonate must be used immediately in the next step without column chromatography to prevent silica-induced degradation.
Part 2: Suzuki-Miyaura Coupling
In a microwave vial, combine the crude pyrazol-4-yl triflate (1.0 mmol), arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (2.0 equiv).
Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL).
Irradiate in a microwave synthesizer at 110 °C for 30 minutes (or heat conventionally at 90 °C for 4 hours).
Extract with EtOAc, wash with brine, dry, and purify via column chromatography.
Expertise & Experience (Causality): The PMB group is electron-rich and can be cleanly cleaved under strongly acidic conditions. Trifluoroacetic acid (TFA) at elevated temperatures is the standard method for pyrazole N-deprotection.
Trustworthiness (Self-Validating System): The cleavage generates a highly reactive 4-methoxybenzyl carbocation. Without a scavenger like anisole, this carbocation can re-alkylate the pyrazole ring or other nucleophilic sites on the target molecule. LC-MS analysis of the crude mixture will instantly validate the success of the scavenging by the absence of +120 Da (PMB) adducts on the target product peak.
Step-by-Step Methodology:
Dissolve the PMB-protected pyrazole intermediate (1.0 mmol) in neat TFA (3 mL).
Add anisole (2.0 equiv) as a cation scavenger.
Heat the mixture to 70 °C for 6-8 hours.
Concentrate under reduced pressure, neutralize carefully with saturated NaHCO3, and extract with EtOAc to isolate the free 1H-pyrazole.
Quantitative Data & Optimization Guidelines
The following table summarizes the quantitative optimization data for the Buchwald-Hartwig etherification (Protocol A), demonstrating the critical nature of ligand and base selection[2].
Table 1: Optimization of Pd-Catalyzed Etherification of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Causality / Observation
Pd(OAc)2 / BINAP
Cs2CO3
Toluene
100
<10%
Poor reductive elimination; starting material recovered.
Pd2(dba)3 / XPhos
K3PO4
Dioxane
100
45%
Moderate conversion; competitive dehalogenation of aryl halide observed.
Excellent alternative, particularly for electron-deficient aryl halides.
References
[2] Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | Source: MDPI | URL:[Link]
[3] Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use | Source: US Patent 8614206B2 | URL:
Recrystallization solvents for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Welcome to the Technical Support Center for the purification of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9). As a Senior Application Scientist, I have designed this guide to help researchers and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9).
As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physical chemistry of this molecule. The compound features a rigid, hydrogen-bonding pyrazole core paired with a highly lipophilic 4-methoxybenzyl (PMB) protecting group. This structural dichotomy often leads to competing solubility dynamics, making it highly susceptible to kinetic trapping and Liquid-Liquid Phase Separation (LLPS), commonly known in the lab as "oiling out."
This guide provides self-validating protocols, a thermodynamic solvent matrix, and mechanistic troubleshooting to ensure high-yield, high-purity crystallization.
Part 1: Thermodynamic Solvent Selection Matrix
Selecting the correct solvent system is a balance between solvating the polar pyrazole/hydroxyl moieties and forcing the lipophilic PMB group into a highly ordered crystal lattice.
Solvent System
Type
Solvating Power
Volatility (bp)
Suitability & Mechanistic Rationale for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Ethyl Acetate / Heptane
Binary
High (EtOAc) / Low (Heptane)
77 °C / 98 °C
Optimal. EtOAc effectively disrupts pyrazole H-bonding to dissolve the crude; Heptane forces the lipophilic PMB group to pack without inducing LLPS.
Toluene
Single
Moderate
110 °C
Excellent. Aromatic stacking stabilizes the PMB group in solution, significantly reducing the risk of premature oiling out during cooling.
Isopropanol (IPA)
Single
High (Hot) / Low (Cold)
82 °C
Good. Offers a strong temperature-solubility gradient. However, strong H-bonding with the -OH group may lower overall yield by keeping the molecule solvated.
Methanol / Water
Binary
Very High / Very Low
65 °C / 100 °C
Poor. High risk of oiling out. The extreme polarity mismatch forces the hydrophobic PMB group to aggregate as an amorphous oil before the pyrazole core can nucleate.
This protocol utilizes a self-validating clarification step to ensure the system is at the exact thermodynamic edge of saturation.
Initial Dissolution: Weigh the crude 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol into an Erlenmeyer flask. Add 3 volumes (mL/g) of Ethyl Acetate.
Heating: Heat the suspension to a gentle reflux (approx. 75 °C) using a stirring hotplate until complete dissolution is achieved.
Self-Validation Check: If solid remains, add EtOAc in strict 0.5 volume increments until clear. Do not exceed 8 volumes total.
Anti-Solvent Titration: Remove the flask from the heat source momentarily. Slowly add hot Heptane dropwise while swirling continuously. Stop immediately when a faint, persistent turbidity (the cloud point) is observed throughout the solution.
Clarification (Critical Step): Add 1 to 3 drops of hot EtOAc just until the solution becomes perfectly clear again.
Causality: This proves the system is saturated but strictly in a single liquid phase. Skipping this step guarantees the compound will oil out rather than crystallize.
Cooling & Nucleation: Place the flask on a non-conductive surface (e.g., a cork ring) and allow it to cool completely undisturbed to room temperature over 1.5 to 2 hours. Do not agitate.
Harvesting: Once at room temperature, chill the flask in an ice bath (0–5 °C) for exactly 30 minutes. Filter the resulting crystals via vacuum filtration (Büchner funnel), washing the filter cake with 1 volume of ice-cold Heptane.
Part 3: Troubleshooting & FAQs
Q1: Why is my 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol "oiling out" (forming a gooey liquid) instead of crystallizing during cooling?A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the solute's melting point is lower than the temperature at which it saturates the solution [1]. Because the bulky PMB group is highly lipophilic, it disrupts the rigid hydrogen-bonding network of the pyrazole core. When cooling is too rapid, the integration of solute molecules into the crystal lattice is kinetically hindered, causing them to separate as an amorphous, impurity-rich oil rather than a solid [3].
The Fix: Reheat the mixture until it is a homogeneous liquid again. Add 10–15% more of the "good" solvent (EtOAc) to lower the saturation temperature below the compound's melting point, then cool the flask extremely slowly [1].
Q2: The solution remains perfectly clear even after cooling to 0 °C. How do I induce crystallization?A2: Your system is likely supersaturated but lacks a thermodynamic nucleation site. The strong hydrogen bonding between the pyrazole's -OH group and the solvent creates a high kinetic barrier to initial crystal formation.
The Fix: Vigorously scratch the inner wall of the glass flask with a glass stirring rod. The micro-abrasions release microscopic glass particles that serve as heterogeneous nucleation sites. Alternatively, introduce a microscopic "seed crystal" of pure 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol just above the cloud point [2]. If neither works, the solution is too dilute; boil off 20–30% of the solvent volume and repeat the cooling cycle.
Q3: My recovered yield is below 40%. What went wrong, and how can I optimize recovery?A3: Low yield is a mathematical consequence of the compound's residual solubility in the mother liquor at your final cooling temperature. Pyrazoles are notoriously soluble in polar media.
The Fix: You likely used too much "good" solvent during the initial dissolution phase. Next time, ensure you are using the absolute minimum amount of EtOAc. During the anti-solvent titration, push the cloud point as far as possible with Heptane before the clarification step. Finally, ensure your ice bath step lasts a full 30 minutes to drive the thermodynamic equilibrium entirely toward the solid phase.
Part 4: Diagnostic Workflow Visualization
Diagnostic workflow for resolving phase separation and nucleation failures during crystallization.
Title: The Problem of Oiling Out in Chemical Process Development
Source: KiloMentor
URL: [Link]
Optimization
Deprotection strategies for removing PMB group from pyrazole-4-ol
Technical Support Center: PMB Deprotection Strategies for Pyrazole-4-ol Derivatives Overview Removing a para-methoxybenzyl (PMB) protecting group from a pyrazole-4-ol core presents unique chemoselectivity challenges. Pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: PMB Deprotection Strategies for Pyrazole-4-ol Derivatives
Overview
Removing a para-methoxybenzyl (PMB) protecting group from a pyrazole-4-ol core presents unique chemoselectivity challenges. Pyrazoles are highly electron-rich heterocycles, making them susceptible to electrophilic attack and oxidative degradation during standard deprotection workflows. This support center provides mechanistic troubleshooting, validated protocols, and decision matrices to ensure high-yielding deprotections without compromising the pyrazole nucleus.
Part 1: Diagnostic FAQ & Mechanistic Troubleshooting
Q: Why is my pyrazole-4-ol degrading or forming complex mixtures during DDQ-mediated PMB deprotection?Causality & Solution: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) cleaves PMB ethers via a Single Electron Transfer (SET) mechanism, forming an intermediate radical and oxonium ion[1]. Because the pyrazole-4-ol nucleus is highly electron-rich, it can act as a competing nucleophile or undergo unintended oxidation by the DDQ oxidant. If your pyrazole core is degrading, you must switch to an acidic cleavage method (e.g., TFA) which bypasses SET oxidative pathways entirely[2].
Q: I used TFA to remove the PMB group, but LC-MS shows a major byproduct with a mass shift of +120 Da. What happened?Causality & Solution: The +120 Da mass shift corresponds to the re-alkylation of your pyrazole by the liberated PMB carbocation. Under acidic conditions, the PMB ether is protonated and cleaved, generating a highly reactive 4-methoxybenzyl cation[2]. Without a nucleophilic trap, this cation undergoes Friedel-Crafts alkylation with the electron-rich pyrazole ring. To prevent this, you must introduce a "cation scavenger" such as 1,3-dimethoxybenzene (1,3-DMB) or anisole into your reaction mixture to preferentially trap the PMB cation[3].
Q: Can I use standard catalytic hydrogenation (Pd/C, H₂) to remove the PMB group from my pyrazole?Causality & Solution: It is highly unadvisable for pyrazole-bound PMB groups. While standard benzyl ethers are readily cleaved via catalytic hydrogenolysis, PMB groups on pyrazole nitrogens or oxygens are notoriously resistant. Literature demonstrates that treating PMB-protected pyrazoles with Pd/C and H₂ at elevated temperatures (up to 90 °C) and high pressures (7 bar) fails to induce pyrazole deprotection, often only reducing other functional groups[4]. Acidic or oxidative cleavage is mandatory.
Part 2: Quantitative Comparison of Deprotection Strategies
Protocol A: Acidic Cleavage with Cation Scavenging (TFA / 1,3-DMB)
Self-Validating Rationale: This protocol uses 1,3-dimethoxybenzene (1,3-DMB) as a sacrificial nucleophile. The reaction progress can be visually validated: the mixture often turns a deep red/orange as the PMB cation is generated and subsequently trapped by the scavenger.
Preparation: Dissolve the PMB-protected pyrazole-4-ol (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).
Scavenger Addition: Add 1,3-dimethoxybenzene (3.0 mmol, 3.0 equiv). This is a critical step to prevent pyrazole alkylation.
Acidification: Slowly add Trifluoroacetic Acid (TFA) (5.0 mL) dropwise at 0 °C.
Reaction: Warm to room temperature and stir for 2–24 hours. Monitor by TLC or LC-MS until the starting material is entirely consumed.
Quenching & Validation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8).
Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography. The alkylated scavenger will elute near the solvent front, separating easily from the polar pyrazole-4-ol.
Technical Support Center: Troubleshooting N-Alkylation of 4-Hydroxypyrazole
Welcome to the Advanced Applications Support Center. 4-Hydroxypyrazole presents a classic synthetic challenge: it is an ambident nucleophile containing both a reactive nitrogen (N1) and an oxygen (C4-OH) center 1.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. 4-Hydroxypyrazole presents a classic synthetic challenge: it is an ambident nucleophile containing both a reactive nitrogen (N1) and an oxygen (C4-OH) center 1. When subjected to standard alkylation conditions, researchers frequently encounter complex mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products. This guide provides field-proven strategies to assert absolute regiocontrol, leveraging thermodynamic principles and steric tuning to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting significant O-alkylation instead of my target N-alkyl pyrazole?A1: The regioselectivity of ambident anions is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory 2. The oxygen atom is highly electronegative and acts as a "hard" nucleophile, while the pyrazole nitrogen is more polarizable and acts as a "soft" nucleophile. If you are using an alkylating agent with a hard leaving group (e.g., dimethyl sulfate, methyl triflate, or alkyl chlorides), the reaction is charge-controlled and will preferentially attack the hard oxygen atom, leading to O-alkylation 3. To favor N-alkylation, switch to a soft electrophile like an alkyl iodide.
Q2: How does my choice of base and solvent influence the N:O alkylation ratio?A2: Base and solvent selection dictate the solvation state of the pyrazole anion. Polar aprotic solvents (like DMF or DMSO) combined with a base possessing a large, poorly coordinating counterion (like Cs₂CO₃) create a "naked anion" 4. This enhances the kinetic nucleophilicity of the softer nitrogen atom. Conversely, using silver salts (e.g., Ag₂CO₃) in non-polar solvents forces a heterogeneous reaction where the Ag⁺ ion coordinates strongly with the nitrogen lone pair, sterically blocking it and forcing the electrophile to react at the oxygen 5.
Q3: How can I completely eliminate O-alkylation and N,O-dialkylation?A3: If HSAB tuning does not provide a sufficient enantiomeric/regiomeric excess, you must decouple the reactive sites using a protection strategy. By selectively masking the C4-hydroxyl group with a hard silyl ether (e.g., TBS-Cl), you render the oxygen unreactive. Subsequent alkylation is forced exclusively onto the nitrogen.
Q4: If my 4-hydroxypyrazole has an asymmetric substituent at C3 or C5, how do I control N1 vs. N2 alkylation?A4: Regioselectivity between N1 and N2 is primarily governed by steric hindrance. Alkylation will naturally favor the less sterically hindered nitrogen 4. If you require alkylation at the more hindered site, consider using a Mitsunobu reaction or a directed metalation approach.
Mechanistic Pathways
Logical relationship of 4-hydroxypyrazole alkylation pathways governed by HSAB principles.
Quantitative Data: Tuning Regioselectivity
The following table summarizes empirical data regarding how reaction parameters shift the equilibrium between N- and O-alkylation in ambident heterocyclic systems.
Alkylating Agent (Leaving Group)
Base / Additive
Solvent
HSAB Classification
Major Regioisomer
Typical Ratio (N:O)
Alkyl Iodide (R-I)
Cs₂CO₃
DMF
Soft Electrophile / Soft Base
N-Alkylated
> 95:5
Alkyl Bromide (R-Br)
K₂CO₃
Acetone
Intermediate
N-Alkylated
80:20
Alkyl Triflates (R-OTf)
NaH
THF
Hard Electrophile
O-Alkylated
10:90
Dimethyl Sulfate (Me₂SO₄)
Ag₂CO₃
Toluene
Hard Electrophile / Ag⁺ Coord.
O-Alkylated
< 5:95
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. In-process controls are embedded to verify causality and prevent downstream failures.
Protocol A: Direct Chemoselective N-Alkylation (Soft-Soft Match)
Use this protocol when a rapid, single-step synthesis is preferred and minor O-alkylation (<5%) can be removed via chromatography.
Causality: Utilizing Cs₂CO₃ in DMF generates a highly reactive, poorly solvated pyrazole anion. The soft iodide leaving group kinetically favors the softer nitrogen center.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under an argon atmosphere.
Reagent Charging: Add 4-hydroxypyrazole (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq). The slight excess of base ensures complete deprotonation without promoting dialkylation.
Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to pre-form the anion.
Electrophile Addition: Dropwise add the alkyl iodide (1.05 eq). Critical Control: Do not exceed 1.05 eq, as excess electrophile directly causes N,O-dialkylation.
Reaction Monitoring: Stir at room temperature. Monitor via LC-MS. The N-alkyl product will typically exhibit a longer retention time than the highly polar starting material.
Quench & Workup: Once the starting material is consumed (typically 2-4 hours), quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Absolute N-Selectivity via O-Protection (Fail-Safe Workflow)
Use this protocol when absolute regiocontrol is mandatory, or when using hard electrophiles (like alkyl chlorides).
Causality: Silicon is a hard acid that reacts exclusively with the hard oxygen atom. By masking the OH group as a tert-butyldimethylsilyl (TBS) ether, the ambident nature of the molecule is neutralized, forcing 100% N-alkylation.
Step-by-step workflow for the protection-alkylation-deprotection strategy to ensure N-selectivity.
Step-by-Step Methodology:
O-Silylation (Protection):
Dissolve 4-hydroxypyrazole (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM (0.3 M) at 0 °C.
Slowly add TBS-Cl (1.1 eq). Allow to warm to room temperature and stir for 2 hours.
Validation: TLC (Hexanes/EtOAc) should show complete conversion to a highly non-polar spot. Wash with water, dry, and concentrate to yield 4-(TBS-oxy)pyrazole.
N-Alkylation:
Dissolve the intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (1.5 eq) and your desired alkyl halide (1.2 eq).
Stir at 50 °C for 4 hours.
Validation: LC-MS will confirm the mass of the N-alkyl-4-(TBS-oxy)pyrazole intermediate. Work up with EtOAc/Water.
Deprotection:
Dissolve the crude N-alkylated intermediate in THF (0.2 M) at 0 °C.
Add TBAF (1.0 M in THF, 1.2 eq) dropwise. Stir for 1 hour.
Validation: The cleavage of the Si-O bond is rapid. Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography to isolate the pure N-alkyl-4-hydroxypyrazole.
References
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. URL:[Link]
Why n-alkylation is more favorable than o-alkyation? - ResearchGate. URL:[Link]
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - ACS Publications. URL:[Link]
Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts - ACS Publications. URL:[Link]
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Formation
Welcome to the Technical Support Center for heterocyclic synthesis. Pyrazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. Pyrazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The classical Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine—is highly dependent on thermal parameters. Temperature dictates regioselectivity, drives the critical dehydration step, and influences overall yield and purity[1].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your pyrazole synthesis workflows.
Temperature Optimization Workflow
Pyrazole synthesis temperature optimization and troubleshooting workflow.
Troubleshooting Guide
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl.
Root Cause: The reaction temperature is trapped in a "middle ground" (e.g., 40–60 °C) that neither strictly enforces kinetic nor thermodynamic control.
Mechanistic Insight: The regiochemical outcome is governed by the initial nucleophilic attack of the hydrazine. Under kinetic control (low temperatures, 0–25 °C), the most nucleophilic nitrogen attacks the most electrophilic carbonyl exclusively, locking in the intermediate. Under thermodynamic control (high temperatures, >80 °C), the initial hydrazone formation becomes reversible, allowing the system to equilibrate and funnel into the most sterically and electronically stable pyrazole isomer[1].
Solution: Shift your temperature extremes. If you need the kinetic product, run the initial condensation at 0 °C for 12 hours before allowing it to slowly warm. If you need the thermodynamic product, heat the reaction to reflux immediately.
Issue 2: LC-MS shows a major peak at [M+18]⁺ instead of the desired product mass.
Root Cause: The reaction has stalled at the hydroxypyrazoline intermediate.
Mechanistic Insight: The final step of the Knorr pyrazole synthesis is a dehydration (aromatization) event. This elimination of water is endothermic and requires overcoming a high activation energy barrier. If the thermal energy provided is insufficient, the intermediate will not aromatize[2].
Solution: Elevate the temperature. Transitioning from conventional heating to microwave-assisted organic synthesis (MAOS) at 130–160 °C provides rapid, volumetric heating that easily overcomes this activation barrier, driving dehydration to completion in minutes[3].
Issue 3: I observe thermal degradation, tarry mixtures, and low yields when heating to reflux for 12+ hours.
Root Cause: Prolonged exposure to conductive heating (oil baths) causes localized superheating at the flask walls, leading to oxidation, polymerization, or decomposition of sensitive functional groups.
Mechanistic Insight: Reaction kinetics scale exponentially with temperature, but so do degradation pathways.
Solution: Utilize Microwave-Assisted Organic Synthesis (MAOS). By modulating microwave power to maintain 130–160 °C for just 5–10 minutes, the "thermal dose" is minimized. This preserves sensitive moieties while accelerating the desired cyclodehydration[4].
Experimental Protocol: Self-Validating Microwave-Assisted Temperature Screening
To rapidly identify the optimal temperature for your specific pyrazole derivative, utilize this step-by-step microwave screening protocol. This system is self-validating: in-process analytical checks ensure you do not proceed to workup until aromatization is confirmed.
Step 1: Reaction Setup
In a 10 mL microwave-safe sealed tube, combine the 1,3-dicarbonyl compound (1.0 equiv, 1.0 mmol) and the substituted hydrazine (1.1 equiv, 1.1 mmol).
Add 3.0 mL of a suitable solvent (e.g., ethanol or a fluorinated solvent like HFIP if hydrogen-bond stabilization of the intermediate is desired)[5].
(Optional) Add a catalytic amount of Brønsted acid (e.g., p-TsOH, 0.1 equiv) to facilitate dehydration.
Step 2: Microwave Irradiation (Temperature Ramp)
Place the sealed tube in a monomode microwave synthesizer.
Screening Run 1 (Kinetic Check): Irradiate at 80 °C for 5 minutes.
Screening Run 2 (Thermodynamic/Dehydration Check): Irradiate at 130 °C for 5 minutes.
Screening Run 3 (Refractory Substrates): Irradiate at 160 °C for 5 minutes[3].
Step 3: In-Process Validation
Cool the reaction vial via compressed air flow.
Analyze an aliquot via TLC or benchtop ¹⁹F NMR (if synthesizing fluorinated drugs like Celecoxib)[5].
Validation Check: Look for the disappearance of the starting materials and the [M+18]⁺ intermediate. If intermediate persists, proceed to a higher temperature screen.
Step 4: Workup and Isolation
Once complete aromatization is analytically confirmed, remove the solvent under reduced pressure.
Purify the crude product via flash column chromatography to isolate the pure pyrazole regioisomer[1].
Quantitative Data Presentation
The following table summarizes the profound impact of transitioning from conventional heating to microwave-assisted heating on reaction temperature, time, and yield during pyrazole synthesis.
Data demonstrates that elevated temperatures achieved rapidly via microwave irradiation significantly reduce reaction times from hours to minutes while simultaneously improving overall yields.
Frequently Asked Questions (FAQs)
Q: Can solvent choice override the effects of temperature on regioselectivity?A: Yes. While temperature dictates kinetic vs. thermodynamic control, the use of strongly hydrogen-bonding solvents (like hexafluoroisopropanol, HFIP, or trifluoroethanol, TFE) can stabilize specific transition states. This can artificially lower the activation energy for one regioisomer, allowing you to achieve thermodynamic-like selectivity at lower temperatures[1]. Furthermore, benchtop NMR studies show that protic solvents heavily influence the keto-enol equilibration of the starting dicarbonyl, directly impacting the initial reaction rate[5].
Q: Is an acid catalyst strictly necessary if I use high-temperature microwave heating?A: Not always. While Lewis or Brønsted acids (like p-TsOH) accelerate hydrazone formation and disrupt the intramolecular hydrogen bonding of the enol tautomer[5], high-temperature microwave conditions (130–160 °C) often provide sufficient thermal energy to bypass the need for acidic catalysts entirely. This is highly advantageous for acid-sensitive substrates and simplifies downstream purification[4].
Q: How does transient flow chemistry compare to batch microwave synthesis for temperature optimization?A: Transient flow methodology allows for the continuous ramping of temperature while collecting real-time kinetic data. This reveals complex reaction pathways (such as autocatalysis) that are often missed in standard batch optimization. For highly complex or heavily scaled industrial processes, flow chemistry offers superior mapping of the temperature-regioselectivity landscape[2].
Technical Support Center: Acidic Stability and Deprotection Dynamics of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol
Welcome to the Application Scientist Support Portal. This technical guide is engineered for researchers and drug development professionals working with 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (1-PMB-1H-pyrazol-4-ol).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This technical guide is engineered for researchers and drug development professionals working with 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (1-PMB-1H-pyrazol-4-ol). The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for pyrazole nitrogens due to its robustness under basic and nucleophilic conditions. However, its behavior under acidic conditions requires precise control to prevent unwanted side reactions and ensure high-yielding deprotection.
Q: Is 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol stable under acidic conditions?A: No. The PMB group is highly acid-labile. While the pyrazole ring itself is stable to acid, exposure to strong Brønsted acids (e.g., Trifluoroacetic acid [TFA], HCl) or Lewis acids causes the protonation of the pyrazole nitrogen. This initiates heterolytic C-N bond cleavage, releasing the unprotected 1H-pyrazol-4-ol and generating a highly reactive 4-methoxybenzyl carbocation[1].
Q: Why am I observing a +120 Da mass adduct in my LC-MS after TFA treatment?A: This is a classic hallmark of re-alkylation. When the PMB carbocation is generated, it acts as a potent electrophile. If not immediately intercepted, it will attack the most nucleophilic site available—in this case, the unprotected C4-hydroxyl group of your product, forming 4-(4-methoxybenzyloxy)-1H-pyrazole[2]. To prevent this, a nucleophilic scavenger must be added to the reaction mixture.
Q: Which scavenger is most effective, and what is the causality behind its selection?A: Anisole or 1,3-dimethoxybenzene (1,3-DMB) are the gold standards[3]. Mechanistically, these electron-rich aromatic rings undergo Friedel-Crafts alkylation by the PMB carbocation at a rate significantly faster than the O-alkylation of the pyrazole's hydroxyl group[2]. This kinetic advantage effectively "traps" the PMB group as an inert byproduct, driving the deprotection to completion without degrading the target molecule.
The following table summarizes the stability and cleavage kinetics of 1-PMB-1H-pyrazol-4-ol under various acidic environments.
Acidic System
Temperature
Time to >95% Cleavage
Primary Risk / Side Product
Recommended Scavenger
10% TFA in DCM
25°C
> 48 hours (Incomplete)
Partial deprotection
Anisole (5 equiv)
50% TFA in DCM
25°C
12 - 16 hours
O-Alkylation of C4-OH
Anisole (10 equiv)
Neat TFA
70°C
2 - 4 hours
Polymerization of PMB
1,3-Dimethoxybenzene
4M HCl in Dioxane
25°C
> 24 hours
Poor solubility of salt
Triethylsilane (TES)
10% AcOH in MeOH
60°C
Stable (> 7 days)
None (Compound is stable)
N/A
Section 3: Mechanistic Visualization
Mechanistic pathway of acid-mediated PMB cleavage and carbocation scavenging.
Section 4: Standard Operating Procedure (SOP): Global Deprotection Workflow
This self-validating protocol utilizes neat TFA and anisole to ensure complete cleavage while suppressing O-alkylation[1][4].
Step 1: Reaction Assembly
Dissolve 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (1.0 mmol) in Anisole (10.0 mmol, 10 equivalents). Causality: Using anisole as a co-solvent/scavenger ensures pseudo-first-order trapping kinetics, overwhelmingly outcompeting the C4-OH for the PMB carbocation.
Cool the mixture to 0°C using an ice bath.
Dropwise, add neat Trifluoroacetic acid (TFA) (10 mL) under an inert atmosphere (N2 or Argon).
Step 2: Acidic Cleavage
Remove the ice bath and allow the reaction to warm to room temperature (25°C).
Heat the reaction to 60-70°C for 4 hours. Causality: Pyrazole PMB groups are notably more resistant to cleavage than standard ether PMB groups due to the electron-withdrawing nature of the protonated pyrazolium ring, necessitating elevated temperatures for complete conversion[1].
Monitor via LC-MS. The target mass should correspond to the unprotected 1H-pyrazol-4-ol.
Step 3: Quenching and pH-Controlled Workup (Critical Step)
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.
Dissolve the resulting residue in Ethyl Acetate (EtOAc).
Self-Validating Check: The unprotected pyrazole is highly basic and currently exists as a water-soluble TFA salt. If you extract with water now, your product will be lost in the aqueous layer.
Add saturated aqueous NaHCO3 slowly until the aqueous layer reaches exactly pH 7.0 - 7.5. Causality: Neutralizing the pyrazolium TFA salt converts it back to the free base, which partitions favorably into the organic (EtOAc) layer.
Extract 3x with EtOAc, dry over Na2SO4, and concentrate. Purify via flash chromatography to separate the product from the anisole-PMB adduct.
Section 5: Troubleshooting Decision Matrix
Decision tree for troubleshooting PMB deprotection of pyrazoles under acidic conditions.
References
1.[1] 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. holzer-group.at.
2.[4] PMB Deprotection - TFA. commonorganicchemistry.com.
3.[2] Usage of Anisole in PMB deprotection using TFA? researchgate.net.
4.[3] Usage of Anisole in PMB deprotection using TFA? echemi.com.
Overcoming regioselectivity issues in pyrazole N-alkylation
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers whose drug discovery pipelines have stalled due to the notoriously poor regioselectivity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers whose drug discovery pipelines have stalled due to the notoriously poor regioselectivity of pyrazole N-alkylation.
Pyrazoles are ubiquitous in agrochemicals and pharmaceuticals, but their tautomeric nature means that functionalizing the nitrogen atoms often yields inseparable mixtures of N1 and N2 regioisomers. This guide is designed to move you away from trial-and-error screening and toward rational, mechanistically grounded synthetic design.
🛠️ Core Troubleshooting & FAQs
Q1: Why do I consistently get a near 1:1 mixture of N1 and N2 alkylated products when using standard bases like NaH?The Causality: Unsubstituted pyrazoles exist in a tautomeric equilibrium. When you deprotonate the pyrazole with a strong, irreversible base like Sodium Hydride (NaH) in a non-polar or moderately polar solvent (like THF), you generate a highly reactive, delocalized pyrazolide anion. Because NaH drives the reaction kinetically, the "naked" anion attacks the electrophile rapidly before thermodynamic equilibration can occur, leading to poor discrimination between the two nitrogen atoms[1].
Q2: How can I use solvent and base selection to drive regioselectivity toward the sterically favored isomer?The Causality: To achieve high selectivity for the less sterically hindered nitrogen (N1), you must shift from kinetic to thermodynamic control.
The Fix: Switch your base to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) and use a highly polar aprotic solvent like DMSO or DMF[1].
The Mechanism: Polar aprotic solvents effectively solvate the metal cation (K⁺ or Cs⁺), separating the ion pair. The bulkier carbonate base allows for a reversible, thermodynamically controlled deprotonation/alkylation equilibrium. The system naturally funnels toward the lower-energy, sterically unencumbered N1-alkylated product.
Q3: My target is the "contrasteric" isomer (where the alkyl group is adjacent to the bulkiest substituent). Traditional base alkylation fails completely. What are my options?The Causality: Base-mediated alkylation will almost never favor the contrasteric isomer. You have two advanced workarounds:
The Mitsunobu Approach: Reacting the NH-pyrazole with an alcohol, DEAD/DIAD, and Triphenylphosphine (PPh₃) often reverses selectivity. The bulky phosphonium intermediate temporarily shields the less hindered nitrogen, forcing the incoming alcohol to attack the more sterically hindered N2 position[2].
Strategic Atom Replacement (Skeletal Editing): A breakthrough 2025 methodology by Levin and co-workers completely bypasses pyrazole tautomerism. By starting with an isothiazole, performing an N-amination and S-oxidation, you generate a 1,2,3-thiadiazine-S-oxide (TDSO) intermediate. The two nitrogens in the TDSO are electronically and sterically differentiated, allowing for perfect regioselective alkylation. Subsequent heating extrudes SO, yielding the isomerically pure contrasteric pyrazole[3].
Q4: Are there biocatalytic methods for highly specific pyrazole alkylation?The Causality: Yes. Recent advancements in engineered enzymes have repurposed promiscuous halide methyltransferases. These enzymes use simple haloalkanes to generate non-natural analogs of S-adenosyl-L-methionine (SAM) in situ. The enzyme's chiral pocket dictates the orientation of the pyrazole, achieving >99% regioselectivity for specific C–N bond formations that are impossible to control via small-molecule catalysis[4].
📊 Data Presentation: Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and expected regiochemical outcomes.
Use this protocol when targeting the less sterically hindered nitrogen.
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the unsymmetrical 3-substituted 1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
Solvation: Suspend the mixture in anhydrous DMSO (to achieve a 0.2 M concentration). Stir at room temperature for 30 minutes to ensure complete deprotonation and equilibration.
Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.
Heating & Monitoring: Heat the reaction to 60 °C. Self-Validation Step: Monitor via LC-MS every 2 hours. You should observe a single major peak corresponding to the N1 mass. If a secondary peak (N2) exceeds 10% area, reduce the temperature to 40 °C to enhance thermodynamic discrimination.
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove DMSO. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Strategic Atom Replacement for Contrasteric Pyrazoles (Levin Method)
Use this protocol to access highly congested, contrasteric pyrazoles[3].
TDSO Formation: Subject the starting isothiazole to N-amination (using an aminating reagent like O-(2,4-dinitrophenyl)hydroxylamine) followed by S-oxidation to isolate the stable 1,2,3-thiadiazine-S-oxide (TDSO) intermediate.
Regioselective Alkylation: Dissolve the TDSO (1.0 equiv) in a suitable solvent (e.g., DMF) with a mild base. Add the alkylating agent. The differentiated electronic nature of the TDSO nitrogens will ensure alkylation occurs exclusively at the desired nitrogen.
SO Extrusion: Isolate the N-alkyl TDSO. Dissolve in a high-boiling solvent (e.g., toluene or xylene) and heat to 100–120 °C.
Validation: Monitor by TLC. The highly polar TDSO spot will disappear, replaced by a non-polar spot corresponding to the isomerically pure contrasteric N-alkyl pyrazole.
🗺️ Mechanistic Workflows
Divergent Pathways in Direct Pyrazole Alkylation
This diagram illustrates how switching from basic conditions to Mitsunobu conditions alters the regiochemical outcome.
Caption: Divergent regioselectivity pathways comparing base-mediated thermodynamic control vs. Mitsunobu.
Skeletal Editing: Strategic Atom Replacement
This diagram maps the Nature 2025 workflow, bypassing tautomerism entirely to force contrasteric selectivity.
Caption: Strategic atom replacement workflow converting isothiazoles to contrasteric pyrazoles.
📚 References
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature (2025).[Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry (2021).[Link]
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition / NIH (2023).[Link]
Technical Support Center: Scale-Up Challenges for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol Production
Welcome to the Technical Support Center for the synthesis and scale-up of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol . This molecule is a highly valued building block in drug development, providing a protected pyrazole core wi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol . This molecule is a highly valued building block in drug development, providing a protected pyrazole core with a versatile C4-hydroxyl handle.
While synthesizing this compound on a milligram-to-gram scale is straightforward, scaling beyond 1 kilogram introduces severe thermodynamic and kinetic bottlenecks. This guide is engineered for process chemists and drug development professionals, providing field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure safe and robust pilot-plant execution.
Process Overview & Bottleneck Identification
The industry-standard synthetic route consists of three distinct phases:
N-Alkylation: Protection of 4-bromo-1H-pyrazole using 4-methoxybenzyl chloride (PMB-Cl) [1].
Halogen-Metal Exchange & Borylation: Conversion of the bromide to a boronic ester [3].
Oxidation: Conversion of the C-B bond to a C-O bond using hydrogen peroxide [2].
Figure 1: Three-step scale-up workflow highlighting critical process safety bottlenecks.
Troubleshooting Guides & FAQs
Phase 1: N-Alkylation with PMB-Cl
Q: During the alkylation of 4-bromo-1H-pyrazole on a 5 kg scale, we observed a dangerous thermal runaway. How can we mitigate this?A: The alkylation of pyrazoles with PMB-Cl is highly exothermic. In lab-scale procedures, PMB-Cl is often added all at once to a hot mixture of pyrazole and
in DMF or MeCN. On scale, this leads to massive heat accumulation. Furthermore, PMB-Cl is thermally unstable and can undergo exothermic self-condensation at elevated temperatures.
Solution: Shift from a batch-heating process to a dose-controlled semi-batch process . Heat the pyrazole//MeCN suspension to 60 °C, and dose the PMB-Cl continuously over 4–6 hours. The reaction rate will be limited by the dosing rate, allowing your reactor's cooling jacket to easily manage the heat load.
Phase 2: Halogen-Metal Exchange & Borylation
Q: We currently use n-BuLi for the halogen-metal exchange at -78 °C, but our pilot plant reactors cannot cool below -20 °C. What is the alternative?A: n-BuLi is highly reactive and requires cryogenic conditions to prevent side reactions, such as the deprotonation of the benzylic position of the PMB group or ring-opening of the pyrazole [4].
Solution: Transition to TurboGrignard (
) . The addition of lithium chloride breaks the polymeric aggregates typically formed by Grignard reagents, drastically increasing the nucleophilicity of the isopropyl group. This allows the Br/Mg exchange to proceed smoothly and rapidly at -15 °C to 0 °C—temperatures easily achievable in standard pilot-plant vessels.
Phase 3: Oxidation & Workup
Q: The hydrogen peroxide oxidation of the pyrazole-4-boronic ester causes severe pressure spikes in our reactor. Why does this happen, and how do we safely scale it?A: The oxidation of the C-B bond is exothermic, but the pressure spikes are caused by a secondary side reaction: the disproportionation of unreacted
into and gas. This decomposition is catalyzed by trace transition metals and the basic conditions () required for the oxidation. If is dosed too quickly at low temperatures, it accumulates. Once the mixture warms slightly, a delayed exotherm triggers massive, sudden oxygen evolution.
Solution: Implement strict temperature control (0–5 °C) and dose the extremely slowly under high-shear agitation. Alternatively, this step is a prime candidate for Continuous Flow Chemistry , which provides superior heat and mass transfer, mitigating gas accumulation risks.
Quantitative Data: Reagent Selection for Scale-Up
To justify the transition from cryogenic lithiation to Grignard exchange, review the thermodynamic and operational parameters below:
Parameter
-BuLi (Traditional)
(Optimized Scale-Up)
Operating Temperature
-78 °C to -60 °C
-15 °C to 0 °C
Cooling Requirement
Liquid Nitrogen / Specialized Cryo
Standard Glycol Chiller
Exotherm Profile
Instantaneous, violent
Moderate, easily controlled
Benzylic Deprotonation Risk
High (requires strict stoichiometry)
Negligible
Average Yield (Scale > 1kg)
65% - 72%
85% - 92%
Mechanistic Pathway: Boronic Ester Oxidation
Understanding the oxidation mechanism is critical for process control. The reaction relies on the nucleophilic attack of the hydroperoxide anion on the electron-deficient boron atom. The rate-determining step is the 1,2-migration of the pyrazole ring, which necessitates maintaining a highly alkaline environment to ensure sufficient generation of the hydroperoxide nucleophile [2].
Figure 2: Mechanism of hydrogen peroxide-mediated oxidation of the pyrazole boronic ester.
Optimized Step-by-Step Methodology
This protocol is designed as a self-validating system. Each phase includes in-process controls (IPCs) to verify reaction completion before proceeding.
Step 1: N-Alkylation (Synthesis of 1-PMB-4-bromo-1H-pyrazole)
Charge a reactor with 4-bromo-1H-pyrazole (1.0 eq), anhydrous
(1.5 eq), and Acetonitrile (5 volumes).
Heat the suspension to 60 °C under nitrogen.
Dosing: Slowly dose PMB-Cl (1.05 eq) over 4 hours using a metering pump. Maintain internal temperature between 60–65 °C.
IPC: Stir for an additional 2 hours. Check by HPLC. Proceed when starting material is < 1%.
Workup: Cool to 20 °C, filter the inorganic salts, and concentrate the filtrate. Crystallize the product from Heptane/Ethyl Acetate (9:1) to afford the intermediate as an off-white solid.
Step 2: Halogen-Metal Exchange & Borylation
Dissolve 1-PMB-4-bromo-1H-pyrazole (1.0 eq) in anhydrous THF (8 volumes) and cool to -15 °C under strict inert atmosphere.
Exchange: Dose
(1.3M in THF, 1.15 eq) over 2 hours. Maintain internal temperature below -5 °C.
IPC: Quench a 1 mL aliquot into
and analyze by -NMR to confirm >95% deuterium incorporation at the C4 position.
Borylation: Cool the mixture back to -15 °C. Rapidly add Trimethyl borate (
, 1.5 eq) in one portion. The reaction is mildly exothermic. Stir for 1 hour at 0 °C.
Step 3: Oxidation & Crystallization
To the crude boronic ester solution at 0 °C, add aqueous
(2.0 M, 2.0 eq).
Critical Dosing: Extremely slowly dose
(30% aq, 2.5 eq) over 3-5 hours. Safety Warning: Ensure the internal temperature never exceeds 10 °C to prevent oxygen gas accumulation and thermal runaway.
Quench: Stir for 2 hours at 10 °C. Add aqueous Sodium Thiosulfate (10% w/w) until peroxide test strips read 0 ppm.
Isolation: Adjust the pH to 6.5 using 2M
. Extract with Ethyl Acetate (3 x 5 volumes).
Purification: Concentrate the organic layer to 2 volumes. Heat to 50 °C and slowly add Heptane (6 volumes) until the solution becomes cloudy. Seed with pure crystals and cool to 5 °C at a rate of 10 °C/hour. Filter and dry under vacuum to yield pure 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol.
References
O'Brien Group. Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. White Rose eTheses Online.
Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
MIT DSpace. Development and Applications of Copper(I) Hydride Catalysis in Asymmetric Reactions and Heterocycle Synthesis.
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Method Development for the Purity of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol. We will move beyond rote pro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol. We will move beyond rote protocols to explore the scientific rationale behind method development choices, comparing the industry-standard Reversed-Phase (RP-HPLC) approach with the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC) for this class of polar, aromatic compounds. This document is intended for researchers, analytical chemists, and drug development professionals seeking to develop robust, accurate, and efficient purity methods.
The Analytical Challenge: Understanding the Analyte
1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol presents a distinct set of analytical challenges. Its structure, featuring a polar pyrazole core with a hydroxyl group and a moderately non-polar methoxy-benzyl substituent, places it in a difficult chromatographic space. It is often too polar for ideal retention and peak shape in traditional Reversed-Phase Liquid Chromatography (RP-HPLC) yet not polar enough to be an obvious candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).
A successful purity method must be able to separate the main peak from potential process-related impurities and degradation products. Common impurities in pyrazole synthesis can arise from starting materials, side reactions, or regioisomers, which may have very similar polarities to the active pharmaceutical ingredient (API).[1][2][3]
Table 1: Estimated Physicochemical Properties of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Property
Estimated Value
Implication for HPLC Method Development
Molecular Weight
204.22 g/mol
N/A
pKa
~2.5 (pyrazole N-H), ~9.5 (hydroxyl)
Dual nature; can be cationic at low pH and anionic at high pH. Mobile phase pH will be a critical parameter for controlling retention and peak shape.
| logP | ~1.5 - 2.0 | Intermediate polarity. May exhibit poor retention in highly aqueous RP-HPLC mobile phases and may not be strongly retained in HILIC. |
Strategic Approach to Method Development
Our approach is not to simply find one working method, but to determine the optimal chromatographic mode by systematically evaluating the most influential parameters. This ensures the final method is not only fit-for-purpose but also robust and transferable. The overall workflow is a logical progression from understanding the analyte to screening, optimization, and finally, validation.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Modes
The choice of chromatographic mode is the most critical decision in the development process. For an analyte like 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol, both RP-HPLC and HILIC present viable, yet distinct, options.
Table 2: Comparison of RP-HPLC and HILIC for Polar Analytes
Partitioning of analyte into a water-enriched layer on the stationary phase surface.[5]
Elution Order
Least polar compounds are retained longest.
Most polar compounds are retained longest.
Pros for this Analyte
Ubiquitous, well-understood, high column stability and reproducibility.
Excellent retention for very polar compounds that elute in the void volume in RP-HPLC. High organic mobile phase is beneficial for MS sensitivity.
| Cons for this Analyte | Potential for poor retention (elution near void). Risk of peak tailing due to interaction of basic nitrogens with residual silanols.[6] | Can have longer equilibration times. Retention can be highly sensitive to water content in the mobile phase and sample diluent.[7] |
Approach 1: Reversed-Phase HPLC (The Industry Standard)
RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness and reproducibility.[4] The primary goal here is to achieve sufficient retention and symmetrical peak shape.
Experimental Choices & Rationale:
Column Selection: A standard C18 column is the first choice. However, for polar analytes, a "polar-embedded" or "polar-endcapped" C18 column is often superior.[8] These columns have polar groups integrated into the alkyl chains or at the end, which helps to prevent "phase collapse" or "dewetting" in highly aqueous mobile phases and provides alternative selectivity for polar functional groups.
Mobile Phase pH: The pKa of the pyrazole ring's nitrogen is acidic (~2.5). To ensure it remains in a single, neutral form and to minimize unwanted ionic interactions with residual silica silanols, a mobile phase pH of 3.0 is a logical starting point.[6] An ammonium formate buffer is an excellent choice as it is volatile and compatible with mass spectrometry (MS).
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is generally a weaker solvent than MeOH in RP-HPLC and often provides sharper peaks. Screening both is recommended as they offer different selectivities based on their dipole moment and hydrogen-bonding capabilities.[6]
Approach 2: Hydrophilic Interaction Liquid Chromatography (The Polar Alternative)
When an analyte is too polar for good retention in RP-HPLC, HILIC is the logical alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[5]
Experimental Choices & Rationale:
Column Selection: Amide-based HILIC columns are a versatile starting point, offering robust performance and good peak shape for a wide range of polar compounds.
Mobile Phase Composition: HILIC separations are driven by partitioning into a water layer on the stationary phase surface.[5] Therefore, the mobile phase must contain a small amount of water (typically 3-10%). The organic component is usually ACN, as it is aprotic and relatively weak.
Buffer Selection: As with RP-HPLC, controlling the ionic state is crucial. An ammonium formate buffer at pH 3.0 is again a good starting point to keep the analyte in a consistent protonation state. The buffer concentration should be kept relatively low (10-20 mM) to avoid salt precipitation in the high organic mobile phase.[7]
Experimental Data & Method Optimization
The following section presents hypothetical screening data to illustrate the method development process.
Table 3: Hypothetical Screening Data for Purity Analysis
Column (150 x 4.6 mm, 3 µm)
Mobile Phase
Retention Factor (k')
Tailing Factor (Tf)
Resolution (Rs) to Impurity
Standard C18
A: 10mM NH4FA, pH 3.0B: ACNGradient: 10-90% B
1.2
1.8
1.3
Polar-Embedded C18
A: 10mM NH4FA, pH 3.0B: ACNGradient: 10-90% B
2.5
1.2
2.1
Polar-Embedded C18
A: 10mM NH4FA, pH 3.0B: MeOHGradient: 10-90% B
2.1
1.3
1.9
| Amide HILIC | A: 10mM NH4FA in 90:10 ACN:H2OB: 10mM NH4FA in 50:50 ACN:H2OGradient: 5-50% B | 3.1 | 1.1 | 1.8 |
Analysis of Results:
The Standard C18 column shows poor retention (k' < 2) and significant peak tailing (Tf > 1.5), a classic sign of secondary interactions between the basic analyte and acidic silanols.
The Polar-Embedded C18 with acetonitrile provides the best overall performance in RP mode, with good retention, acceptable peak shape, and the best resolution from a critical impurity. This combination is selected for further optimization.
The Amide HILIC column provides good retention and peak shape. While the resolution is slightly lower in this initial screen, it remains a strong backup candidate, especially if later-eluting, very polar impurities are discovered.
Optimized Purity Method & Protocol
Based on the screening data, the Polar-Embedded C18 method was selected and optimized.
Table 4: Final Optimized HPLC Method Parameters
Parameter
Condition
Column
Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 µm
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B
Acetonitrile
Gradient
15% B to 60% B over 15 minutes, then wash and re-equilibrate
Flow Rate
1.0 mL/min
Column Temperature
30 °C
UV Detection
230 nm
Injection Volume
5 µL
| Sample Diluent | 50:50 Acetonitrile:Water |
Standard and Sample Preparation Protocol
Diluent Preparation: Prepare a solution of 50% Acetonitrile and 50% Water.
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Filtration: Filter all solutions through a 0.45 µm PVDF syringe filter before injection.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified according to ICH guidelines.[9][10]
Table 5: System Suitability Test Criteria
Parameter
Acceptance Criteria
Rationale
Tailing Factor (Tf)
≤ 1.5
Ensures peak symmetry for accurate integration.
Theoretical Plates (N)
≥ 5000
Confirms column efficiency and good packing.
Repeatability (%RSD)
≤ 1.0% for 5 replicate injections
Demonstrates precision of the analytical system.
| Resolution (Rs) | ≥ 2.0 between API and closest impurity | Ensures baseline separation for accurate quantitation of impurities. |
Method Validation Strategy
Once developed, the method must be validated to prove it is fit for its intended purpose, which is the quantitative determination of purity and impurities.[11] The validation should be conducted following the ICH Q2(R2) guideline.[9][10]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
Troubleshooting Common Issues
Even with a robust method, problems can arise. Here are common issues and their probable causes for this specific analysis.
Peak Tailing: If the tailing factor increases over time (Tf > 1.5), it often points to active sites on the column. This can be caused by the degradation of the stationary phase or the accumulation of contaminants.[12]
Solution: Flush the column with a strong solvent. If this fails, the issue may be irreversible column damage, requiring a new column. Ensure mobile phase pH is consistently controlled.
Peak Fronting: This is less common but can indicate column overload or a mismatch between the sample diluent and the initial mobile phase.[13]
Solution: Reduce the injection volume or sample concentration. Ensure the sample diluent is not significantly stronger (i.e., has a higher percentage of organic solvent) than the starting mobile phase conditions.
Broad Peaks: Broadening of all peaks can indicate extra-column volume (e.g., from using tubing with a large internal diameter) or a void at the column inlet.[14]
Solution: Check all fittings and tubing. If the problem persists, try reversing and flushing the column. If a column void is suspected, the column must be replaced.
References
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Available at: [Link]
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Available at: [Link]
A Simple Step by Step Protocol for HILIC Method Development. MAC-MOD Analytical. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library. Available at: [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available at: [Link]
Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. Available at: [Link]
Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC International. Available at: [Link]
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
Understanding Peak Fronting in HPLC. Phenomenex. Available at: [Link]
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link]
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Available at: [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
HPLC: What to do in case of peaks being too broad?. pharmacompass. Available at: [Link]
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]
Mass Spectrometry Fragmentation Patterns of PMB-Pyrazoles: A Comparative Guide
The p-methoxybenzyl (PMB) group is a ubiquitous protecting moiety in medicinal chemistry, heavily utilized to mask the acidic N-H bond of pyrazoles during complex multi-step syntheses[1]. For drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
The p-methoxybenzyl (PMB) group is a ubiquitous protecting moiety in medicinal chemistry, heavily utilized to mask the acidic N-H bond of pyrazoles during complex multi-step syntheses[1]. For drug development professionals and analytical scientists, confirming the successful protection, deprotection, and structural integrity of PMB-pyrazoles relies fundamentally on high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
This guide provides an in-depth, objective comparison of the MS fragmentation behavior of PMB-pyrazoles against alternative protecting groups (SEM, THP, and Boc). By understanding the thermodynamic causality behind these fragmentation pathways, researchers can design self-validating analytical protocols that prevent mischaracterization.
Mechanistic Principles of PMB-Pyrazole Fragmentation
To accurately characterize a PMB-pyrazole, one must understand the "energy sink" phenomenon that occurs during Collision-Induced Dissociation (CID).
When a PMB-protected pyrazole is subjected to positive electrospray ionization (ESI+), the molecule is readily protonated to form the
precursor ion. Upon entering the collision cell, the activation energy required to heterolytically cleave the bond of the PMB group is significantly lower than the energy required to fragment the aromatic pyrazole ring.
The Causality of the m/z 121 Base Peak:
This cleavage is thermodynamically driven by the formation of the highly resonance-stabilized p-methoxybenzyl cation (m/z 121.06). Because the methoxy group strongly donates electron density into the benzyl ring, this cation is exceptionally stable[2]. Consequently, at low to moderate collision energies (CE), the precursor ion population is entirely depleted to form m/z 121, leaving the pyrazole core "invisible" to the detector.
To elucidate the pyrazole core itself, higher collision energies must be applied to force the neutral loss of the PMB group (120 Da), followed by the characteristic expulsion of hydrogen cyanide (HCN, -27 Da) or nitrogen gas (
Figure 1: Mechanistic MS/MS fragmentation pathway of PMB-protected pyrazoles under CID.
Comparative Analysis: PMB vs. Alternative Protecting Groups
When selecting a pyrazole protecting group, chemists must weigh synthetic stability against analytical visibility. If the protecting group fragments too easily in the mass spectrometer (like PMB), it suppresses the structural data of the underlying drug scaffold.
The table below quantitatively compares the MS/MS performance of PMB against three common alternatives: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), and Boc (tert-Butyloxycarbonyl).
Table 1: MS/MS Fragmentation Profiles of Pyrazole Protecting Groups
Protecting Group
Primary Diagnostic Ion (m/z)
Primary Neutral Loss
Cleavage Mechanism
CE Required for Core Elucidation
Pyrazole Core Visibility
PMB
121.06 (PMB Cation)
120 Da
Heterolytic N-C cleavage
High (>35 eV) or
Poor (Suppressed by m/z 121)
SEM
73.05 (TMS Cation)
131 Da (SEM-OH)
Silyl cation expulsion
Moderate (20-30 eV)
Moderate
THP
85.06 (THP Cation)
84 Da (DHP)
McLafferty-type rearrangement
Low-Moderate (15-25 eV)
Moderate
Boc
57.07 (t-Butyl Cation)
100 Da (Isobutylene + )
Concerted 6-membered transition
Low (10-20 eV)
High (Clean cleavage)
Performance Insight: While Boc provides the cleanest MS/MS spectra due to its rapid conversion into volatile neutral losses (isobutylene and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), PMB remains synthetically superior for harsh reaction conditions. Therefore, analytical scientists must adapt their MS workflows to overcome PMB's poor core visibility.
Standard MS/MS methods often fail to characterize the pyrazole core of PMB-protected compounds. If a single, low collision energy is used, the resulting spectrum will exclusively show m/z 121, which proves the presence of the PMB group but provides zero structural confirmation of the pyrazole scaffold.
To solve this, we utilize a self-validating LC-MS
workflow . By employing CE ramping and (MS/MS/MS) techniques, the protocol inherently proves the connectivity of the molecule without requiring external reference standards.
Figure 2: Self-validating LC-MS^n workflow for characterizing PMB-pyrazoles and core structures.
Step-by-Step Methodology
Phase 1: Sample Preparation
Solubilization: Dissolve the PMB-pyrazole analyte in 100% Methanol to a stock concentration of 1 mg/mL. Causality: PMB-pyrazoles are highly lipophilic; starting with an aqueous buffer will cause immediate precipitation.
Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive efficient
formation during ESI.
Phase 2: UHPLC Separation
3. Column Selection: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
4. Gradient: Run a shallow gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: PMB protection often yields regional isomers (e.g., 1,3- vs 1,5-substituted pyrazoles). A shallow gradient resolves these isomers chromatographically, preventing the acquisition of chimeric, uninterpretable MS/MS spectra.
Phase 3: ESI(+) and MS/MS (CID) Ramping
5. Precursor Isolation: Isolate the
precursor ion in the quadrupole (isolation width: 1.0 Da).
6. CE Ramping: Instead of a static collision energy, apply a CE ramp from 15 eV to 45 eV. Causality: Ramping ensures that the detector captures both the low-energy heterolytic cleavage of the PMB group (m/z 121) and the high-energy neutral loss of the PMB group () in a single spectral scan.
Phase 4:
Validation (The Self-Validating Step)
7. Secondary Isolation: In the ion trap, isolate the fragment ion (the unprotected pyrazole core).
8. Secondary Fragmentation: Subject this isolated core ion to a secondary CID event (CE: 30 eV).
9. Data Interpretation: Analyze the spectrum for mass shifts of -27 Da and -28 Da . Causality: The expulsion of HCN and is the universal thermodynamic hallmark of pyrazole ring fragmentation[3]. Observing these specific neutral losses mathematically validates the presence of the pyrazole architecture, confirming that the initial m/z 121 peak was indeed a PMB protecting group and not an isobaric structural anomaly.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry
Source: IntechOpen (Gas Chromatography - Derivatization, Sample Preparation, Application)
URL:[Link]
Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis
Source: ACS Central Science
URL:[Link]
The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones
Source: ResearchGate (Journal of Heterocyclic Chemistry)
URL:[Link]
A Comparative Guide to PMB vs. Benzyl Protecting Groups for Pyrazole-4-ol
In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious selection of protecting groups is paramount. For heteroaromatic systems like pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious selection of protecting groups is paramount. For heteroaromatic systems like pyrazole-4-ols, which possess a nucleophilic hydroxyl group, effective protection is crucial to prevent unwanted side reactions during subsequent chemical transformations. Among the most common choices for protecting phenolic hydroxyls are the p-methoxybenzyl (PMB) and benzyl (Bn) ethers.
While structurally similar, the subtle electronic difference imparted by the p-methoxy substituent creates a significant divergence in their chemical stability and cleavage conditions. This guide offers a detailed comparison of the PMB and Benzyl protecting groups for pyrazole-4-ol, providing experimental insights and protocols to inform the rational design of synthetic routes.
Core Comparison: Stability and Cleavage
The fundamental difference between the PMB and Benzyl groups lies in their susceptibility to various chemical environments, which dictates their strategic application. The electron-donating p-methoxy group on the PMB ring makes the benzylic position more electron-rich, rendering it significantly more labile under acidic and, most importantly, oxidative conditions.[1]
Chemical Structures
Here are the basic structures involved in this comparison.
Caption: Protection of Pyrazole-4-ol.
Comparative Stability Profile
The stability of the protected pyrazole is a critical factor in planning a synthetic sequence. Both groups are generally stable to a wide range of basic conditions.[1] The key distinctions arise under acidic, reductive, and oxidative conditions.
Condition Category
Reagents/Environment
Benzyl (Bn) Stability
p-Methoxybenzyl (PMB) Stability
Key Considerations
Acidic (Brønsted)
Trifluoroacetic Acid (TFA), HCl
Generally Stable (cleavage requires harsh conditions)
Labile (readily cleaved by moderate acids like TFA)[2][3][4]
PMB is significantly less stable to acid than Bn, which can be a feature or a drawback depending on the desired outcome.
Acidic (Lewis)
BCl₃, AlCl₃, BBr₃
Labile (cleavage possible with strong Lewis acids)[1]
This represents the key difference, enabling orthogonal deprotection strategies. PMB is cleaved selectively in the presence of Bn.[7][10]
The Power of Orthogonality
The most significant advantage of using PMB and Benzyl groups in concert is the potential for orthogonal deprotection . A researcher can selectively remove the PMB group under mild oxidative conditions (e.g., using DDQ) while leaving the Benzyl group intact.[7][10] Conversely, the Benzyl group can be removed via catalytic hydrogenolysis without affecting the PMB group, provided no other reducible functional groups are present. This orthogonality is invaluable in the synthesis of complex molecules requiring sequential, site-specific manipulations.
Caption: Decision workflow for protecting group selection.
Experimental Protocols & Data
Protection of Pyrazole-4-ol: General Procedure
The standard method for installing both PMB and Benzyl ethers is the Williamson ether synthesis.[6][8]
1. O-p-Methoxybenzylation:
To a stirred solution of pyrazole-4-ol (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
Stir the mixture at room temperature for 30 minutes.
Heat the reaction to 60-80 °C and monitor by TLC until completion (typically 4-12 hours).
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
2. O-Benzylation:
Follow the same procedure as for O-p-methoxybenzylation, substituting benzyl bromide (BnBr, 1.2 eq) for PMB-Cl.[11]
Deprotection Protocols: A Comparative Approach
The true divergence in the utility of these groups is evident in their deprotection.
Caption: Standard deprotection workflows.
1. Oxidative Deprotection of PMB Ether using DDQ:
Dissolve the PMB-protected pyrazole (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 ratio).[8]
Cool the solution to 0 °C in an ice bath.
Slowly add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.3 eq) as a solid. The reaction mixture will typically turn dark.[8]
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Upon completion, the reaction can be quenched with a saturated aqueous solution of sodium bicarbonate.
Extract with CH₂Cl₂, wash the combined organic layers, dry, and concentrate.
Purify by column chromatography to yield the deprotected pyrazole-4-ol.
2. Reductive Deprotection of Benzyl Ether via Catalytic Hydrogenolysis:
Dissolve the Benzyl-protected pyrazole (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6]
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
Stir the suspension vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (typically 2-16 hours).
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrazole-4-ol. Further purification may be required.
Conclusion and Recommendations
The choice between PMB and Benzyl as a protecting group for pyrazole-4-ol is a strategic one, dictated entirely by the planned synthetic route.
Choose the Benzyl (Bn) group when you require high stability through multiple non-reductive steps. Its robustness makes it a reliable workhorse, provided a final catalytic hydrogenolysis step is compatible with other functional groups in the molecule.
Choose the p-Methoxybenzyl (PMB) group when orthogonality is required. Its unique lability to mild oxidative cleavage with reagents like DDQ allows for its removal without affecting Benzyl ethers or other reduction-sensitive groups.[7][8] This is particularly advantageous in complex syntheses where multiple protected hydroxyls must be unmasked in a specific order. Furthermore, if the target molecule is sensitive to hydrogenation conditions (e.g., contains alkenes or alkynes), the PMB group offers a crucial non-reductive deprotection pathway.
By understanding the distinct reactivity profiles of these two protecting groups, researchers can design more efficient, selective, and robust synthetic strategies for the development of novel pyrazole-based compounds.
References
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
Reddy, G. S., & Narsimha, R. (2006). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Bulletin of the Korean Chemical Society, 27(9), 1347-1348.
Wikipedia contributors. (2024). Benzyl group. In Wikipedia, The Free Encyclopedia.
Li, G., et al. (2024). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. SynOpen, 8(04), 438-442.
Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(6), 917-920.
Manabe, S., et al. (2011). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 76(24), 10250-10254.
Eller, G. A., & Holzer, W. (2006). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. HETEROCYCLES, 63(11), 2537.
Dewick, P. M. (1981). Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols.
van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8432-8442.
ResearchGate. (n.d.).
Li, Z., & Toste, F. D. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal.
ResearchGate. (n.d.).
CoLab. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers.
Hwu, J. R., & Gilbert, B. A. (1989). A facile chemoselective deprotection of the p-methoxybenzyl group. Journal of Organic Chemistry, 54(19), 4734-4735.
Holzer, W., & Eller, G. A. (2004). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. HETEROCYCLES, 63(11), 2537-2555.
Kuwabe, S., & Kuwabara, T. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1763-1766.
Spectroscopic Characterization of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol: A Comparative Analytical Guide
Executive Summary In modern medicinal chemistry and drug development, functionalized pyrazoles are ubiquitous pharmacophores, frequently appearing in kinase inhibitors, cystathionine beta-synthase (CBS) inhibitors, and a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and drug development, functionalized pyrazoles are ubiquitous pharmacophores, frequently appearing in kinase inhibitors, cystathionine beta-synthase (CBS) inhibitors, and anti-angiogenic agents [1]. The synthesis of these complex scaffolds often requires the temporary masking of the reactive pyrazole nitrogen. The 4-methoxybenzyl (PMB) group is a premier choice for this purpose due to its robustness under basic conditions and its facile removal via acidic (e.g., TFA) or oxidative (e.g., CAN) cleavage [2].
This guide provides an objective, highly technical comparison of the spectroscopic profiles of the PMB-protected intermediate, 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol , against its unprotected parent analog, 1H-pyrazol-4-ol . By analyzing the causality behind specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, researchers can establish self-validating analytical workflows to confirm regioselectivity, structural integrity, and reaction success.
Structural Context & Mechanistic Rationale
The parent compound, 1H-pyrazol-4-ol, is a highly polar, electronically rich heterocycle. In solution, it exists in a rapid tautomeric equilibrium between its 1H and 2H forms. This rapid proton exchange creates a time-averaged
-like symmetry on the NMR timescale, rendering the protons at the C-3 and C-5 positions magnetically equivalent in certain environments.
The Causality of Spectroscopic Shift:
When the PMB group is covalently attached to the N-1 position to form 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol, this tautomeric equilibrium is permanently broken. The molecule is locked into a single regioisomeric state. Consequently, the electronic environment of the C-5 proton (adjacent to the PMB-substituted nitrogen) becomes distinctly different from that of the C-3 proton. This symmetry-breaking event is the primary diagnostic feature in
H NMR, alongside the highly characteristic signals of the PMB moiety itself.
Comparative Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent is critical for pyrazole characterization. DMSO-
is strictly recommended over CDCl. DMSO- disrupts intermolecular hydrogen bonding, sharpens the pyrazole ring signals, and slows down the exchange rate of the 4-OH proton, allowing it to be observed as a distinct resonance [3].
1H-pyrazol-4-ol (Unprotected): Exhibits a simplified spectrum due to tautomerism. The H-3 and H-5 protons typically resonate as a single, integrated 2H peak (or two very tightly coupled doublets depending on temperature/concentration) around 7.33 ppm. The OH and NH protons appear as broad singlets downfield.
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (Protected): The introduction of the PMB group yields three distinct diagnostic regions:
The PMB Core: A sharp 3H singlet at ~3.72 ppm (methoxy group), a 2H singlet at ~5.15 ppm (benzylic methylene), and an AA'BB' aromatic system centered around 6.88 ppm and 7.20 ppm.
The Pyrazole Core: The H-3 and H-5 protons resolve into two distinct 1H singlets (or finely split doublets,
Hz) at ~7.20 ppm and ~7.45 ppm, confirming the successful locking of the tautomeric state.
The Hydroxyl Group: The 4-OH proton appears as a broad singlet at ~8.50 ppm.
Table 1: H NMR Chemical Shift Comparison (400 MHz, DMSO-)
Position / Assignment
1H-pyrazol-4-ol (Alternative)
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (Target)
Diagnostic Significance
H-3 / H-5 (Pyrazole)
~7.33 ppm (s, 2H)
~7.20 ppm (s, 1H) & ~7.45 ppm (s, 1H)
Critical: Resolution into two peaks confirms N-alkylation and symmetry breaking.
4-OH (Hydroxyl)
~9.80 ppm (br s, 1H)
~8.50 ppm (br s, 1H)
Upfield shift due to altered hydrogen bonding network.
1-NH (Amine)
~12.50 ppm (br s, 1H)
Absent
Confirms complete consumption of the free amine.
N-CH (Benzylic)
Absent
~5.15 ppm (s, 2H)
Confirms presence of the PMB linker.
Ar-H (PMB Phenyl)
Absent
~6.88 (d, 2H), ~7.20 (d, 2H)
Classic AA'BB' pattern of a para-substituted ring.
O-CH (Methoxy)
Absent
~3.72 ppm (s, 3H)
Confirms the methoxy ether group.
Mass Spectrometry (LC-MS/ESI+)
Electrospray Ionization (ESI) in positive mode is the gold standard for these compounds. The PMB group is highly susceptible to Collision-Induced Dissociation (CID).
Self-Validating Fragmentation: The parent ion
of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol appears at m/z 205.1. Upon fragmentation, the benzylic C-N bond cleaves readily to form the highly stable 4-methoxybenzyl cation (a resonance-stabilized tropylium derivative) at m/z 121.1 . The presence of the 121.1 peak is an absolute requirement to validate the presence of a PMB group.
Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR provides rapid orthogonal validation without sample preparation.
1H-pyrazol-4-ol: Dominated by a massive, broad band from 3100–3400 cm
representing overlapping N-H and O-H stretches.
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol: The N-H stretch is eliminated. A sharper O-H stretch remains at ~3200 cm
. Crucially, a strong asymmetric C-O-C stretching vibration emerges at ~1245 cm , corresponding to the aryl-alkyl ether of the PMB group.
Experimental Workflows
Protocol A: NMR Sample Preparation & Acquisition
Objective: Achieve high-resolution spectra with minimal proton exchange interference.
Sample Preparation: Weigh exactly 5.0 mg of the purified pyrazole compound.
Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-
(100.0 atom % D) stored over molecular sieves. Rationale: Trace water will broaden the 4-OH signal and obscure the pyrazole core signals.
Acquisition Parameters: Acquire on a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the quaternary PMB carbons if acquiring
C NMR.
Processing: Reference the residual DMSO pentet to 2.50 ppm.
Protocol B: LC-MS Regioisomer Validation
Objective: Induce controlled fragmentation to verify the PMB moiety.
Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes.
Source Parameters (ESI+): Capillary voltage at 3.0 kV. Desolvation temperature at 350°C.
CID Optimization: Apply a collision energy (CE) ramp from 10 eV to 30 eV. Monitor the Extracted Ion Chromatogram (EIC) for m/z 205.1
121.1.
Analytical Workflows & Visualizations
The following diagrams illustrate the logical decision trees and mechanistic pathways utilized by analytical scientists to validate this compound.
Figure 1: Multi-modal analytical workflow for validating the structural integrity of PMB-protected pyrazoles.
The transition from 1H-pyrazol-4-ol to 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol fundamentally alters the spectroscopic behavior of the molecule. By leveraging the symmetry-breaking observed in
H NMR, the diagnostic m/z 121.1 fragment in LC-MS, and the distinct ether stretches in FTIR, researchers can confidently validate the regioselective protection of the pyrazole core. This rigorous characterization is a mandatory prerequisite before advancing the intermediate into complex cross-coupling or O-alkylation drug discovery workflows.
References
Screening of Heteroaromatic Scaffolds against Cystathionine Beta-Synthase Enables Identification of Substituted Pyrazolo[3,4-c]Pyridines as Potent and Selective Orthosteric Inhibitors. MDPI.
A one-step synthesis of pyrazolone. ResearchGate.
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. WUR eDepot.
Validation
Comprehensive IR Spectroscopy Guide for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol: ATR-FTIR vs. Transmission Methods
As drug development accelerates, the precise structural characterization of intermediate compounds like 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is critical. Infrared (IR) spectroscopy remains a frontline analytical tool for...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development accelerates, the precise structural characterization of intermediate compounds like 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is critical. Infrared (IR) spectroscopy remains a frontline analytical tool for verifying functional group integrity. However, the choice of sample introduction—specifically Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission (KBr Pellet) —can drastically alter the diagnostic quality of the spectrum.
This guide objectively compares these two spectroscopic methodologies, providing researchers with causal insights, expected spectral data, and self-validating experimental protocols tailored specifically for this N-substituted pyrazole derivative.
Structural Fingerprint: Expected IR Wavenumbers
To accurately interpret the IR spectrum of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol, we must deconstruct its molecular architecture. The compound features a pyrazole ring with a hydroxyl group at the C4 position, and the N1 position is substituted with a 4-methoxybenzyl group.
Crucially, because the N1 position is substituted, this molecule lacks the broad N-H stretching band (2600–3200 cm⁻¹) typically characteristic of unsubstituted pyrazoles [1]. Instead, the high-frequency region is dominated by the O-H stretch of the pyrazol-4-ol group and the C-H stretches of the methoxybenzyl moiety [4].
Table 1: Diagnostic IR Frequencies for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Intensity & Shape
Diagnostic Significance
Hydroxyl (-OH)
O-H Stretch
3200 – 3500
Strong, Broad
Confirms the presence of the C4-alcohol. Prone to intermolecular H-bonding.
Aromatic Ring
C-H Stretch
3000 – 3100
Weak to Medium
Differentiates sp² hybridized carbons (pyrazole and benzene rings) from aliphatic chains.
Aliphatic Chain
C-H Stretch
2830 – 2950
Medium, Sharp
Confirms the methoxy (-OCH₃) and benzylic (-CH₂-) groups.
Pyrazole/Phenyl
C=N & C=C Stretch
1500 – 1650
Medium to Strong
Identifies the core heterocyclic and aromatic ring systems [1].
Methoxy (-OCH₃)
C-O-C Asym. Stretch
~1250
Strong
Primary confirmation of the ether linkage on the benzyl ring [4].
Methoxy (-OCH₃)
C-O-C Sym. Stretch
~1030
Medium to Strong
Secondary confirmation of the ether linkage.
Aromatic C-H
Out-of-plane Bend
800 – 850
Strong
Confirms the para-disubstituted nature of the benzene ring.
Technology Comparison: ATR-FTIR vs. KBr Pellet
When analyzing 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol, the physical properties of the sample matrix directly interact with the instrument's optics. Here is an objective comparison of the two primary FTIR modalities [2, 3].
The Causality of Spectral Interference
The most critical diagnostic peaks for this molecule are the O-H stretch (~3300 cm⁻¹) and the ring stretches (~1500-1650 cm⁻¹) .
The KBr Flaw: Potassium bromide is highly hygroscopic. If the KBr powder absorbs atmospheric moisture during pellet preparation, water will exhibit a broad O-H stretch at ~3440 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹ [2]. This directly overlaps with and masks the target molecule's critical functional groups.
The ATR Advantage: ATR requires no hygroscopic binder [3]. The sample is pressed directly against a diamond or ZnSe crystal, ensuring that any O-H signal detected belongs strictly to the pyrazol-4-ol group, not the matrix.
Table 2: Methodological Performance Comparison
Parameter
ATR-FTIR (Diamond Crystal)
Transmission (KBr Pellet)
Impact on Target Molecule Analysis
Moisture Sensitivity
Zero matrix interference.
High (KBr absorbs water).
ATR preferred to prevent masking of the C4-OH and C=N peaks.
Sample Preparation
None (Direct application).
Requires rigorous grinding (1:100 ratio).
ATR preferred for rapid screening and preserving polymorphism.
Baseline Flatness
Excellent (Requires software ATR correction).
Prone to sloping if poorly ground.
KBr preferred if high-fidelity library matching is the sole objective [2].
Peak Resolution
Minor shifts in lower wavenumbers.
Sharp, well-resolved peaks.
KBr preferred for resolving complex fingerprint regions (1000-1400 cm⁻¹).
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checks to verify data reliability before finalizing the spectrum.
Protocol A: ATR-FTIR Analysis (Recommended)
Ideal for rapid, moisture-independent verification of the O-H and methoxy groups.
Crystal Preparation & Validation: Wipe the diamond ATR crystal with a lint-free tissue soaked in spectroscopic-grade isopropanol. Allow to dry.
Self-Validation Step: Run a background scan (32 scans, 4 cm⁻¹ resolution). The energy profile must be smooth. Any peaks indicate residual contamination.
Sample Application: Deposit 1–2 mg of solid 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol directly onto the center of the crystal.
Compression: Lower the pressure anvil until the clutch clicks.
Causality: Intimate optical contact between the sample and the crystal is required because the evanescent wave penetrates only 0.5 to 2 µm into the sample [3]. Poor pressure results in a weak signal-to-noise ratio.
Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹.
Data Processing: Apply an "ATR Correction" algorithm in the spectrometer software.
Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of peaks in the fingerprint region. Correction normalizes this to mimic a transmission spectrum.
Protocol B: Transmission FTIR (KBr Pellet)
Ideal for high-resolution structural elucidation and rigorous library matching.
Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 24 hours prior to use. Store in a desiccator.
Milling & Homogenization: Weigh ~1 mg of the sample and ~100 mg of KBr. Transfer to an agate mortar. Grind vigorously for 2–3 minutes.
Causality: The particle size must be reduced to less than 2 µm. Mid-IR light has a wavelength of 2.5 to 25 µm. If particle sizes approach the wavelength of the light, Mie scattering occurs, causing a severely sloping baseline at the high-frequency end (4000–2000 cm⁻¹) which will distort the O-H stretch [2].
Pellet Pressing: Transfer the fine powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for 2 minutes. The resulting pellet should be visually transparent.
Acquisition & Validation: Place the pellet in the transmission holder.
Self-Validation Step: Check the baseline at 3800 cm⁻¹. If transmittance is below 80% or the baseline slopes downward toward 4000 cm⁻¹, discard the pellet. This indicates excessive scattering (poor grinding) or moisture absorption.
Logical Workflow: Spectroscopic Decision Matrix
The following diagram illustrates the decision-making process for analyzing 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol, ensuring the chosen methodology aligns with the analytical objective.
Caption: Decision matrix for selecting the optimal FTIR methodology based on analytical requirements.
Conclusion
For the routine analysis and verification of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol , ATR-FTIR is the superior methodology . Because the structural verification of this compound relies heavily on the accurate assessment of the C4-hydroxyl group (~3300 cm⁻¹) and the pyrazole ring vibrations (~1500-1650 cm⁻¹), the risk of water contamination inherent to the KBr pellet method poses an unacceptable threat to data integrity. By utilizing ATR-FTIR, researchers can rapidly validate the presence of the methoxybenzyl and pyrazolol functional groups without matrix interference, streamlining the drug development pipeline.
References
BenchChem. (n.d.). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
Kintek Press. (n.d.). Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits.
Synthera. (2025). FTIR Analysis of Bioactive Glass: Understanding Structure and Surface Reactions.
Brainly. (2023). Describe the difference between the IR spectrum of your aldehyde product (ortho-methoxybenzaldehyde) and that of the alcohol starting material.
Comparative
Comparative Reactivity Profile: 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol vs. 1H-pyrazol-4-ol in O-Alkylation Workflows
Executive Summary In medicinal chemistry and agrochemical development, the pyrazole scaffold is a ubiquitous pharmacophore. Functionalization of the C4-hydroxyl group is a frequent requirement for synthesizing complex et...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and agrochemical development, the pyrazole scaffold is a ubiquitous pharmacophore. Functionalization of the C4-hydroxyl group is a frequent requirement for synthesizing complex ethers and linking active moieties. However, utilizing unprotected 1H-pyrazol-4-ol presents a significant regioselectivity challenge due to the ambident nature of the pyrazole core.
As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity of unprotected 1H-pyrazol-4-ol against its N1-protected analog, 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol . By analyzing the underlying thermodynamic and kinetic principles, this guide provides researchers with self-validating protocols to achieve 100% regioselective O-alkylation.
Mechanistic Overview: The Ambident Challenge
The fundamental challenge in functionalizing 1H-pyrazol-4-ol lies in its electronic structure. The pyrazole ring contains a highly nucleophilic nitrogen atom (existing as N1/N2 tautomers). When subjected to basic conditions intended to deprotonate the C4-OH, the molecule forms a resonance-stabilized anion where the negative charge is delocalized across the nitrogen atoms[1].
According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the pyrazole nitrogen is more polarizable (softer) and less electronegative than the exocyclic oxygen. Consequently, when introduced to soft electrophiles like alkyl halides, the nitrogen atom outcompetes the oxygen atom both kinetically and thermodynamically. This leads to complex, difficult-to-separate mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products[2].
The Solution:
By employing 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol , the N1 position is covalently blocked by a 4-methoxybenzyl (PMB) group. This eliminates the formation of the highly nucleophilic pyrazolide anion. The PMB group is strongly electron-donating, which maintains the nucleophilicity of the C4-phenoxide-like oxygen while strictly forcing the electrophile to react at the oxygen center[3]. The PMB group can later be cleanly cleaved under acidic conditions[4].
Quantitative Reactivity Comparison
To guide your synthetic strategy, the following table summarizes the comparative performance metrics of both scaffolds during standard alkylation workflows.
Property / Metric
1H-pyrazol-4-ol
1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Regioselectivity (O-Alkylation)
Poor (< 20% O-alkyl, mostly N-alkyl)
Excellent (100% O-alkylation)
Primary Nucleophilic Center
N1 / N2 (Major), C4-OH (Minor)
C4-OH (Exclusive)
Solubility (DCM, THF, DMF)
Low (Strong intermolecular H-bonding)
High (Lipophilic PMB group enhances solubility)
Downstream Purification
Complex (Requires tedious chromatography)
Simple (High-purity crude, easy crystallization)
Deprotection Requirement
None
Required (TFA or CAN cleavage)
Visualizing the Reaction Pathways
The following diagrams map the logical relationships and workflow differences between the two scaffolds.
Fig 1. Ambident reactivity of 1H-pyrazol-4-ol leading to poor regioselectivity.
Fig 2. PMB-directed workflow ensuring exclusive O-alkylation and subsequent deprotection.
Self-Validating Experimental Methodologies
To demonstrate the practical implications of these mechanistic differences, below are two comparative, step-by-step methodologies. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure experimental integrity.
Protocol A: Attempted O-Alkylation of 1H-pyrazol-4-ol (The Problematic Route)
This protocol illustrates the inherent failure of direct O-alkylation.
Reaction Setup: Dissolve 1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF.
Deprotonation: Add K₂CO₃ (1.5 eq). Causality: K₂CO₃ is chosen to deprotonate the hydroxyl group, but inevitably deprotonates the more acidic N-H proton, forming the ambident pyrazolide anion.
Alkylation: Add the alkyl halide (R-X, 1.2 eq) dropwise. Stir at 50 °C for 12 hours.
Self-Validation (Failure Check): Analyze the crude mixture via TLC (Hexanes/EtOAc). You will observe multiple spots. LC-MS will confirm a statistical mixture of N-alkylated (major mass), O-alkylated (minor mass), and N,O-dialkylated (+2R mass) products.
Protocol B: Regioselective O-Alkylation of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (The Optimal Route)
This protocol guarantees exclusive O-alkylation followed by clean deprotection.
Step 1: Regioselective O-Alkylation
Reaction Setup: Dissolve 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF.
Deprotonation: Add K₂CO₃ (1.5 eq). Causality: Because the N1 position is blocked by the PMB group, K₂CO₃ selectively and exclusively deprotonates the C4-OH.
Alkylation: Add the alkyl halide (R-X, 1.2 eq) dropwise. Stir at 50 °C for 4 hours.
Self-Validation (Success Check): Monitor by TLC (UV 254 nm). The PMB group is highly UV-active. The reaction is complete when the starting material spot disappears, replaced by a single, higher Rf spot (due to the loss of the polar hydroxyl group). ¹H NMR will show the disappearance of the C4-OH broad singlet and the retention of the PMB -CH₂- singlet at ~5.2 ppm.
Step 2: PMB Deprotection
Cleavage: Dissolve the purified O-alkylated intermediate in neat Trifluoroacetic acid (TFA). Heat to 65 °C for 4–6 hours[4]. Causality: The electron-donating methoxy group stabilizes the resulting 4-methoxybenzyl carbocation, driving the thermodynamic cleavage of the N-C bond.
Workup: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ and extract with DCM.
Self-Validation (Cleavage Check): LC-MS analysis will show a mass reduction of exactly 120.15 Da, confirming the loss of the PMB group. The byproduct (4-methoxybenzyl trifluoroacetate) is easily washed away during the aqueous extraction.
Conclusion
While 1H-pyrazol-4-ol is a cheaper starting material, its ambident nucleophilicity severely compromises synthetic efficiency, leading to poor yields and complex purifications. By utilizing 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol , researchers can leverage the steric and electronic protection of the PMB group to achieve 100% regioselective O-alkylation. The slight increase in step count (due to deprotection) is overwhelmingly justified by the absolute control over the reaction pathway and the high purity of the final product.
References
Fanourakis, A., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature 641, 646–652 (2025). URL:[Link]
Eller, G. A., & Holzer, W. "The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones." Heterocycles 63, 2537–2555 (2004). URL:[Link]
Richters, A., et al. "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling." Molecules 23(1), 164 (2018). URL:[Link]
Edilova, Y. O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences 26(21), 10335 (2025). URL:[Link]
Comprehensive Analytical Guide: Evaluating Reference Standards for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol Analysis
Executive Summary In the development of complex active pharmaceutical ingredients (APIs), heterocyclic building blocks like 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) play a pivotal role. As a critical star...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs), heterocyclic building blocks like 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (CAS: 1894535-73-9) play a pivotal role. As a critical starting material or intermediate, its purity directly impacts the impurity profile and yield of the final API. This guide provides an objective comparison of reference standard grades used for the analysis of this compound, detailing the causality behind analytical method selection, and offering self-validating experimental protocols grounded in current regulatory frameworks.
Chemical Context & Mechanistic Importance
1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol features a pyrazole core protected by a p-methoxybenzyl (PMB) group, with a reactive hydroxyl group at the C4 position.
Mechanistic Causality in Analysis: The electron-donating nature of the PMB group increases the electron density of the pyrazole ring, shifting its UV absorption maximum and making it highly responsive to UV detection (typically 225–250 nm). Furthermore, the weakly basic pyrazole nitrogen (pKa ~2.5) requires strict pH control during liquid chromatography to prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase.
Impurity Susceptibility: The PMB group is susceptible to acidic cleavage. Therefore, analytical methods must be capable of resolving the parent compound from potential degradation products, such as 1H-pyrazol-4-ol and 4-methoxybenzyl alcohol.
Comparative Analysis of Reference Standard Grades
To accurately quantify 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol, laboratories must select an appropriate reference standard. The choice dictates the metrological traceability and the regulatory defensibility of the analytical data.
ISO 17034 Certified Reference Materials (CRMs): These standards are produced under a rigorous quality management system. They provide certified property values with associated measurement uncertainties and strict metrological traceability to the International System of Units (SI)[1]. They are mandatory for final API batch release and late-stage regulatory submissions.
Analytical Standard Grade (Commercial): Sourced from commercial chemical suppliers, these materials are accompanied by a Certificate of Analysis (CoA) typically based on area normalization (HPLC/GC) and NMR. While highly pure (>98%), they lack the strict metrological traceability of CRMs, making them best suited for early-stage R&D and method development.
In-House Synthesized Standards: When commercial CRMs are unavailable for specific proprietary intermediates, laboratories must synthesize and characterize their own standards. These must be rigorously qualified against a primary standard using mass balance approaches (Purity = 100% - %Organic Impurities - %Water - %Residual Solvents - %Inorganic Ash) as outlined by pharmacopeial guidelines[2].
Table 1: Objective Comparison of Reference Standard Grades
The selection of the reference standard grade is intrinsically linked to the analytical goal. The following decision tree illustrates the logical pathway for method selection.
Decision tree for selecting reference standard grades and analytical methods.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . A method is only considered valid for a given run if the internal system suitability criteria are met.
Protocol A: Quantitative Assay via HPLC-UV (Using ISO 17034 CRM)
Purpose: High-precision quantification of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol in bulk batches.
Mechanistic Choice: A Phenyl-Hexyl stationary phase is selected over a standard C18. The phenyl rings of the stationary phase engage in
interactions with the PMB and pyrazole rings of the analyte, offering orthogonal selectivity that easily resolves positional isomers (e.g., 1H-pyrazol-3-ol vs. 4-ol).
Step-by-Step Methodology:
Standard Preparation: Accurately weigh 10.0 mg of the ISO 17034 CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 100 µg/mL solution.
System Suitability Solution (Self-Validation Step): Prepare a solution containing 100 µg/mL of the analyte and 10 µg/mL of 4-methoxybenzyl alcohol (known degradation product).
Chromatographic Conditions:
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress pyrazole ionization).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm.
System Validation Criteria: The run is only valid if the resolution (
) between 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol and 4-methoxybenzyl alcohol is , and the relative standard deviation (RSD) of the CRM peak area over 5 replicate injections is .
Protocol B: Impurity Profiling via LC-MS/MS (Using In-House Standards)
Purpose: Identification and trace-level quantification of unknown process impurities.
Mechanistic Choice: Electrospray Ionization in positive mode (ESI+) is utilized because the basic pyrazole nitrogen readily accepts a proton
, yielding a strong mass spectrometric signal.
Step-by-Step Methodology:
Sample Preparation: Prepare the sample at 1.0 mg/mL to overload the column slightly, allowing trace impurities (at 0.05% levels) to be detected.
Standard Addition (Self-Validation Step): To account for matrix effects and ion suppression in the MS source, spike known aliquots of the in-house synthesized impurity standards directly into the sample matrix.
Mass Spectrometry Conditions:
Ionization: ESI+
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350°C
MRM Transitions: Monitor the parent ion
and the primary fragment (typically the loss of the PMB group, yielding the tropylium-like 121 ion).
System Validation Criteria: The method is valid if the signal-to-noise (S/N) ratio for the spiked impurity at the Limit of Quantitation (LOQ) is
, and the recovery of the standard addition is between 90-110%.
Reference Standard Qualification Workflow
When a commercial CRM is unavailable, an in-house standard must be qualified. The United States Pharmacopeia (USP) General Chapter <11> outlines the requirements for establishing these reference standards[2].
Systematic workflow for the qualification of an in-house secondary reference standard.
Regulatory & Quality Assurance Framework
The lifecycle of analytical procedures and the standards they rely upon are governed by strict international guidelines.
Method Validation (ICH Q2(R2)): Any analytical procedure utilizing these reference standards must be validated according to ICH Q2(R2). This guideline mandates the demonstration of accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[3]. A validated method proves that the standard is suitable for its intended purpose and produces reproducible results.
Method Development & Lifecycle (ICH Q14): Working in tandem with Q2(R2), the ICH Q14 guideline promotes a science- and risk-based approach to analytical development. It requires the establishment of an Analytical Target Profile (ATP), which defines the performance requirements the method must reliably achieve using the selected reference standard[4].
Standard Traceability (ISO 17034 & USP <11>): To ensure global harmonization, the use of ISO 17034 accredited CRMs provides third-party assurance of the material's quality, stability, and homogeneity[1]. When utilizing compendial methods, adherence to USP <11> ensures that reference standards are handled, stored, and applied correctly to maintain their certified purity[2].
References
What Is ISO 17034? - The ANSI Blog
American National Standards Institute (ANSI)[Link]
ICH Q2 (R2) Validation of Analytical Procedures
MasterControl[Link]
Practical Strategies for ICH Q14 and Q2(R2) Compliance
Altasciences[Link]
Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO
Lupine Publishers[Link]
Comprehensive Elemental Analysis Guide for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol: Comparing CHNS/O, XPS, and EDX
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Methodology Comparison & Experimental Data Guide Executive Summary In pharmaceutical development, verifying t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Analytical Methodology Comparison & Experimental Data Guide
Executive Summary
In pharmaceutical development, verifying the absolute purity and empirical formula of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. For complex organic intermediates like 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol (Formula:
), relying on a single analytical method can lead to blind spots regarding surface contaminants or trace inorganic impurities.
This guide objectively compares the performance of three primary elemental analysis techniques—CHNS/O Combustion Analysis , X-ray Photoelectron Spectroscopy (XPS) , and Energy Dispersive X-ray Spectroscopy (EDX) —for characterizing this specific pyrazole derivative. By synthesizing theoretical calculations with field-proven experimental protocols, this document provides a self-validating framework for ensuring scientific integrity in structural characterization.
Theoretical Framework & The Analytical Imperative
1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is a highly functionalized heterocycle featuring a pyrazole core, a methoxybenzyl linker, and a hydroxyl group. Before initiating any experimental analysis, we must establish the theoretical baseline.
Molecular Formula:
Molecular Weight: 204.23 g/mol
Theoretical Elemental Mass Fractions:
Carbon (C): 64.69%
Hydrogen (H): 5.92%
Nitrogen (N): 13.72%
Oxygen (O): 15.67%
To confirm these fractions in a synthesized batch, analysts must choose the correct technique. While CHNS/O analysis is the gold standard for bulk organic composition[1], it cannot detect heavy metal catalyst residues. Conversely, EDX and XPS provide inorganic screening and chemical state data but lack the precision for bulk hydrogen quantification[2].
Caption: Decision tree for selecting the appropriate elemental analysis technique based on target data.
Comparative Methodology: CHNS/O vs. XPS vs. EDX
Selecting the right instrument requires understanding the physical limits of each technique. Below is an objective comparison of how these methods perform when analyzing organic pyrazole derivatives.
Table 1: Performance Comparison of Elemental Techniques[2][3]
Feature
CHNS/O Analyzer
XPS (ESCA)
SEM-EDX
Primary Output
Highly accurate bulk mass %
Surface chemical states & atomic %
Bulk elemental mapping
Detection Limit
~0.01% (100 ppm)
~0.1 to 1 atomic %
~0.1 to 1 atomic %
Depth of Analysis
Entire sample (Destructive)
Top 1–10 nm (Surface sensitive)
1–3 µm (Interaction volume)
Hydrogen Detection
Yes (Crucial for organics)
No
No
Chemical State Data
No (Only total elemental mass)
Yes (e.g., differentiates C-O vs C-OH)
No
Best Used For
Verifying empirical formula & purity
Detecting surface oxidation & catalyst residue
Screening for halogens/heavy metals
Experimental Protocols & Causality
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. The following methodologies detail not just how to perform the analysis, but why specific parameters are chosen for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol.
CHNS/O Combustion Analysis (Pregl-Dumas Method)
CHNS/O analysis utilizes high-temperature combustion to break down the organic matrix into uniform gases[3][4].
Self-Validating Setup:
System Blanking: Run three empty tin capsules to establish a baseline. Causality: This subtracts ambient atmospheric nitrogen (
) and carbon dioxide () trapped in the autosampler, preventing falsely elevated N and C values[5].
Calibration: Run a certified reference material (e.g., Acetanilide or Sulfanilamide) to generate a response factor curve known as a K-factor.
Sample Protocol:
Micro-weighing: Weigh exactly
mg of the pyrazole compound into a tin capsule using a 6-place microbalance. Causality: Because final results are calculated as a percentage of the initial weight, micro-scale accuracy is paramount. Smaller sample sizes also prevent oxygen depletion during the flash combustion phase[6].
Flash Combustion: Drop the sealed capsule into a 1000°C furnace under a dynamic oxygen atmosphere. The oxidation of the tin capsule creates an exothermic flash reaching ~1800°C. Causality: This extreme heat ensures the complete cleavage of the highly stable pyrazole ring, converting it entirely to
Reduction: Pass the gas mixture through a copper reduction furnace at 600°C. Causality: The copper scavenges excess oxygen and reduces
species to pure gas, ensuring accurate nitrogen quantification without peak splitting[7].
Separation & Detection: Elute the gases through a Temperature Programmed Desorption (TPD) or GC column into a Thermal Conductivity Detector (TCD)[5].
Caption: Mechanistic pathway of CHNS combustion analysis ensuring complete pyrazole ring breakdown.
XPS Surface & Chemical State Analysis
While CHNS confirms bulk purity, XPS is utilized to verify the specific chemical environments of the oxygen and nitrogen atoms[8].
Sample Protocol:
UHV Evacuation: Mount the powder on carbon tape and pump the chamber to Ultra-High Vacuum (
mbar). Causality: UHV prevents the low-energy photoelectrons emitted from the sample from colliding with gas molecules, which would attenuate the signal.
Charge Compensation: Irradiate the sample with a monochromatic Al K
X-ray source while simultaneously applying a low-energy electron flood gun. Causality: 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is an insulating organic compound. Without the flood gun replacing ejected electrons, the surface would accumulate a positive charge, artificially shifting the binding energy peaks.
High-Resolution Scanning: Scan the O 1s and N 1s regions. Causality: This allows the analyst to differentiate between the ether oxygen (methoxy group) and the hydroxyl oxygen based on their distinct binding energies.
Experimental Data Synthesis
The following table presents a representative dataset for a highly pure batch of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol analyzed via CHNS/O combustion.
In pharmaceutical chemistry, an experimental elemental analysis is generally considered acceptable if the absolute error between the theoretical and experimental values is
Table 2: CHNS/O Analytical Results for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Element
Theoretical Mass (%)
Run 1 (%)
Run 2 (%)
Run 3 (%)
Mean Exp. (%)
Absolute Error (%)
Status
Carbon (C)
64.69
64.65
64.71
64.68
64.68
0.01
PASS
Hydrogen (H)
5.92
5.95
5.90
5.94
5.93
0.01
PASS
Nitrogen (N)
13.72
13.68
13.75
13.71
13.71
0.01
PASS
Oxygen (O)
15.67
15.72
15.64
15.67
15.68
0.01
PASS
Data Interpretation:
The experimental means deviate by no more than 0.01% from the theoretical calculations. This exceptionally tight variance confirms that the synthesized compound is free of bulk solvent retention (which would skew H and O values) and free of unreacted starting materials. If EDX were run concurrently and showed no peaks for halogens (e.g., Cl, Br) or transition metals (e.g., Pd, Cu), the compound would be fully validated for downstream biological or synthetic applications.
Conclusion & Best Practices
For the rigorous characterization of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol, no single technique provides a complete picture.
CHNS/O Analysis remains the undisputed champion for verifying the bulk empirical formula and quantifying hydrogen[9].
XPS should be employed when the chemical oxidation states of the heteroatoms (N, O) are [8].
EDX serves as a rapid, qualitative screening tool to rule out heavy metal contamination from previous synthetic steps[2].
By combining precision micro-weighing, self-validating blanking procedures, and multi-technique cross-verification, researchers can confidently ensure the structural integrity and purity of complex pyrazole intermediates.
A Comparative Guide to Quality Control Protocols for Industrial Batches of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Introduction 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is a substituted pyrazole derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring the quality,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is a substituted pyrazole derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring the quality, purity, and consistency of industrial batches is paramount for safety and efficacy.[1][2][][4] This guide provides a comprehensive overview and comparison of Quality Control (QC) protocols tailored for the industrial-scale production of this specific molecule. The protocols described herein are designed to be self-validating systems, emphasizing the scientific rationale behind each experimental choice to ensure trustworthiness and reproducibility.[5][6]
The manufacturing of APIs is a complex process that requires stringent quality control measures to guarantee the efficacy and safety of the final drug product.[1] Regulatory bodies such as the FDA and EMA have established rigorous guidelines, like Good Manufacturing Practices (GMP), that API manufacturers must adhere to.[1][2][7] This guide will delve into the critical QC tests for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol, comparing various analytical techniques and providing detailed experimental protocols.
I. Critical Quality Attributes (CQAs) of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
The QC strategy for any API begins with identifying its Critical Quality Attributes (CQAs), which are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol, the key CQAs include:
Identity: Confirmation of the chemical structure.
Purity: Quantitation of the main component and detection of impurities.
Potency/Assay: Accurate measurement of the concentration of the active ingredient.
Physical Characteristics: Properties like appearance, color, and solubility.
Residual Solvents: Levels of solvents used in the manufacturing process.
Water Content: Measurement of the amount of water present.
Heavy Metals: Detection of any heavy metal contamination.
The following sections will compare different analytical methods for assessing these CQAs.
II. Comparative Analysis of QC Analytical Methodologies
The selection of an appropriate analytical method is crucial for reliable QC testing. The choice depends on factors such as the purpose of the analysis, sample properties, available instrumentation, and regulatory requirements.[8]
Identification
Method
Principle
Advantages
Disadvantages
FTIR Spectroscopy
Measures the absorption of infrared radiation by the molecule's functional groups, creating a unique "fingerprint."[9]
Fast, non-destructive, and provides structural information.
Not suitable for quantitative analysis; can be affected by the physical state of the sample.
¹H and ¹³C NMR Spectroscopy
Provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.[9][10][11]
Highly specific for structure elucidation and can be quantitative (qNMR).
Expensive instrumentation; requires skilled operators; lower sensitivity than other methods.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ions to identify and quantify molecules.[10]
High sensitivity and specificity; can be coupled with chromatography for complex mixtures.
Can be destructive to the sample; may require derivatization.
Purity and Impurity Profiling
Impurity profiling is a critical aspect of QC, as impurities can affect the safety and efficacy of the final drug product.[12][13][14] Potential impurities in 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol could include starting materials, by-products, intermediates, and degradation products.[12][13]
Method
Principle
Advantages
Disadvantages
High-Performance Liquid Chromatography (HPLC)
Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[7][8][15]
High resolution and sensitivity; widely used for quantitative analysis of APIs and impurities.[7][8]
Can be time-consuming; requires method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separates volatile compounds in the gas phase and identifies them using mass spectrometry.[8]
Excellent for volatile impurities and residual solvents.[8]
Not suitable for non-volatile or thermally labile compounds.
Lower resolution and sensitivity compared to HPLC; not ideal for quantification.
Assay (Potency)
Method
Principle
Advantages
Disadvantages
HPLC with UV Detection
Quantifies the analyte based on its absorption of UV-Vis light after separation by HPLC.
Accurate, precise, and specific. The most common method for API assay.
Requires a chromophore in the molecule.
Quantitative NMR (qNMR)
Determines the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified reference standard.
Does not require a specific reference standard of the analyte itself.[8]
Lower sensitivity than chromatographic methods; expensive instrumentation.
Titration
A classic chemical method to determine the concentration of an analyte.
Simple, inexpensive, and accurate for high-purity samples.
Less specific than chromatographic methods; not suitable for complex mixtures.
III. Experimental Protocols
The following are detailed, step-by-step methodologies for key QC experiments for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol.
Protocol 1: Purity and Impurity Profiling by HPLC
This protocol outlines a general procedure for identifying and quantifying impurities.[8]
Instrumentation:
HPLC system with a UV or Diode Array Detector (DAD).
Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Procedure:
Standard Preparation: Accurately weigh and dissolve a reference standard of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
Sample Preparation: Accurately weigh and dissolve the test batch sample in the same solvent to the same concentration as the standard.
Injection: Inject the standard and sample solutions into the HPLC system.
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main peak. The percentage of each impurity is calculated using the principle of area normalization or against a qualified impurity standard.
Protocol 2: Identity Confirmation by FTIR
Instrumentation:
Fourier-Transform Infrared (FTIR) Spectrometer.
Procedure:
Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory for direct solid analysis.
Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Comparison: Compare the obtained spectrum with that of a reference standard. The positions and relative intensities of the absorption bands should be concordant.
Protocol 3: Assay by HPLC
Instrumentation:
HPLC system with a UV detector.
Procedure:
Standard and Sample Preparation: Prepare standard and sample solutions as described in the purity protocol, ensuring accurate weighing to a known concentration.
Calibration: Inject a series of standard solutions of known concentrations to establish a calibration curve.
Analysis: Inject the sample solution.
Calculation: Determine the concentration of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol in the sample by comparing its peak area to the calibration curve.
IV. Visualization of QC Workflow
QC Testing Workflow for 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Caption: A flowchart illustrating the comprehensive QC testing workflow for industrial batches of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol.
Relationship between Analytical Techniques and CQAs
Personal protective equipment for handling 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
As a Senior Application Scientist, I frequently observe laboratories treating all organic building blocks with a generic, one-size-fits-all safety approach. However, handling 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (CAS: [1]...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe laboratories treating all organic building blocks with a generic, one-size-fits-all safety approach. However, handling 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol (CAS: [1]) requires a targeted, mechanistic strategy.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. By understanding the causality behind each safety measure, researchers and drug development professionals can handle this pyrazole derivative with absolute confidence, ensuring both operational efficiency and uncompromising laboratory safety.
Chemical Hazard Profiling & Causality
Before donning Personal Protective Equipment (PPE), it is critical to understand the molecular behavior of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol. This compound presents specific handling challenges driven by its structural moieties:
Dermal Sensitization (H317): According to its [2], this compound may cause an allergic skin reaction. The pyrazole ring system can act as a hapten, binding to epidermal proteins and triggering an immune-mediated response upon repeated exposure.
Solvent-Mediated Penetration: In medicinal chemistry, this compound is frequently dissolved in aprotic solvents like DMSO or DMF. These solvents drastically increase the skin's permeability, turning a manageable solid powder hazard into a high-risk liquid hazard that can rapidly cross the dermal barrier.
Unique identifier for precise SDS retrieval and waste manifesting.
Molecular Formula
C11H12N2O2
Contains nitrogen heterocycles; requires NOx scrubbers during waste incineration.
Molecular Weight
204.23 g/mol
Moderately low MW; high potential for airborne dust dispersion if agitated.
Hazard Statement
H317
Sensitizer; strict dermal protection required to prevent allergic contact dermatitis.
Solubility
DMSO, DMF, DCM
Lipophilic nature increases dermal penetration risk when handled in solution.
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not about compliance; it is about creating an impenetrable barrier based on the chemical's physical state and solvent vehicle. All PPE must comply with.
Table 2: Targeted PPE Requirements
PPE Category
Specification
Mechanistic Rationale (The "Why")
Hand Protection
Nitrile gloves (minimum 5 mil thickness). Double-glove during solution prep.
Causality: Latex is highly permeable to organic solvents (DMSO/DCM) used to dissolve this compound. Nitrile provides superior chemical resistance against non-polar and aprotic vehicles.
Eye Protection
ANSI Z87.1 compliant safety goggles (not just glasses).
Causality: Prevents aerosolized powder or accidental solvent splashes from causing severe ocular irritation and mucosal absorption.
Body Protection
Flame-resistant lab coat (e.g., Nomex) with fitted knit cuffs.
Causality: Fitted cuffs prevent the sleeves from dragging through contaminated surfaces or catching on anti-static weighing boats.
Respiratory
N95 or P100 particulate respirator (if weighing outside a hood).
Causality: Mitigates inhalation of micro-particulates. Note: Handling outside a certified fume hood is strongly discouraged.
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.
Caption: Step-by-step operational workflow for handling 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol safely.
Step-by-Step Methodology:
Pre-Operation Readiness:
Action: Turn on the chemical fume hood and clear the workspace of incompatible materials (e.g., strong oxidizers).
Self-Validation Check: Hold a Kimwipe near the bottom of the sash opening. If it is not gently pulled inward, the hood's face velocity is insufficient (< 80-100 FPM). Do not proceed.
Weighing and Transfer:
Action: Use anti-static weighing boats and grounded spatulas.
Causality: Organic powders like 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol can hold a static charge, causing the powder to repel from the spatula and disperse into the air, increasing inhalation risk.
Solution Preparation:
Action: When dissolving the powder in DMSO or DMF, add the solvent slowly down the side of the vial.
Causality: Rapid addition can cause micro-aerosolization of the powder into the user's breathing zone before it fully dissolves.
Decontamination & Doffing:
Action: Wipe down the balance and hood surface with 70% ethanol, followed by a mild detergent wipe.
Self-Validation Check: Wash hands with soap and water for a mandatory 30 seconds immediately after doffing gloves to ensure no micro-exposures occurred through unnoticed glove micro-tears.
Spill Management & Emergency Response
In the event of a spill, immediate containment is required to prevent cross-contamination of the laboratory environment.
Solid Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the sensitizing powder. Gently cover the spill with damp absorbent paper (using water or a 10% ethanol solution) to suppress dust. Carefully scoop the wet material into a hazardous waste container using a non-sparking tool.
Liquid Spill (In Solvent): If the compound is already dissolved in an organic solvent, apply a chemically inert absorbent (e.g., vermiculite or clean sand). Do not use combustible absorbents like sawdust.
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and non-abrasive soap for 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will drive the lipophilic compound deeper into the dermis.
Waste Disposal Plan
Following the guidelines set forth in , waste containing 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol must never be flushed down the sink.
Caption: Waste segregation logic for solid and liquid streams containing pyrazole derivatives.
Segregation: Separate waste into solid streams (contaminated gloves, empty vials, weighing boats) and liquid streams. Liquid streams must be further segregated into halogenated (if dissolved in DCM) and non-halogenated (if dissolved in DMSO/DMF) containers.
Destruction Rationale: The compound contains a nitrogen-rich pyrazole ring. It must be processed via high-temperature incineration at a licensed facility equipped with Nitrogen Oxide (NOx) scrubbers to prevent toxic atmospheric emissions during combustion.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Retrieved from[Link]